molecular formula C35H40O11 B15595504 Henriol B

Henriol B

Cat. No.: B15595504
M. Wt: 636.7 g/mol
InChI Key: JDNYCIQWGHMSPJ-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Henriol B is a useful research compound. Its molecular formula is C35H40O11 and its molecular weight is 636.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H40O11

Molecular Weight

636.7 g/mol

IUPAC Name

[9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+

InChI Key

JDNYCIQWGHMSPJ-AWNIVKPZSA-N

Origin of Product

United States

Foundational & Exploratory

The Isolation of Lindenanolide Sesquiterpenoids from Chloranthus spicatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the methodologies for the isolation of lindenanolide-type sesquiterpenoids from the plant Chloranthus spicatus. While the specific compound "Henriol B" is not found in the reviewed scientific literature, this guide details the established protocols for the extraction and purification of structurally similar and bioactive lindenanolide sesquiterpenoids from this species. The procedures outlined herein are based on documented scientific studies and are intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document includes detailed experimental protocols, tabulated quantitative data from representative isolations, and visualizations of relevant biological pathways.

Introduction

Chloranthus spicatus (Thunb.) Makino is a perennial herb that has been used in traditional medicine for various ailments. Phytochemical investigations have revealed that this plant is a rich source of diverse secondary metabolites, particularly sesquiterpenoids. Among these, lindenanolide-type sesquiterpenoids and their dimers have garnered significant interest due to their potent biological activities, including anti-inflammatory and antitumor effects. These compounds are characterized by a unique and complex chemical architecture, making their isolation and characterization a key focus of natural product research. This guide provides a detailed technical framework for the successful isolation and purification of these valuable compounds.

Experimental Protocols

The isolation of lindenanolide sesquiterpenoids from Chloranthus spicatus is a multi-step process involving extraction, fractionation, and repeated chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of lindenanolide sesquiterpenoids and their dimers from Chloranthus species.

Plant Material Collection and Preparation
  • Collection: The whole plant or specific parts (roots, aerial parts) of Chloranthus spicatus are collected.

  • Identification: Proper botanical identification by a qualified taxonomist is crucial.

  • Preparation: The plant material is washed, air-dried in the shade, and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is typically extracted exhaustively at room temperature using a polar solvent such as 95% ethanol (B145695) or methanol (B129727). This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

  • Solvent-Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme is as follows:

    • Petroleum ether or n-hexane (to remove non-polar constituents like fats and sterols).

    • Ethyl acetate (B1210297) (EtOAc) (this fraction is often enriched with sesquiterpenoids).

    • n-butanol (to isolate more polar compounds).

The ethyl acetate fraction is typically the most promising for the isolation of lindenanolide sesquiterpenoids.

Chromatographic Purification

The targeted lindenanolide sesquiterpenoids are isolated from the enriched fraction through a series of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system is employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are often further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the mobile phase, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain pure compounds is usually accomplished by preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of methanol-water or acetonitrile-water.

The workflow for this isolation process is illustrated in the diagram below.

experimental_workflow plant Powdered Chloranthus spicatus extraction Extraction (95% EtOH) plant->extraction concentrate Concentration extraction->concentrate partition Solvent Partitioning concentrate->partition pet_ether Petroleum Ether Fraction partition->pet_ether Non-polar et_oac Ethyl Acetate Fraction partition->et_oac Mid-polar n_butanol n-Butanol Fraction partition->n_butanol Polar silica Silica Gel Column Chromatography et_oac->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Lindenanolide Sesquiterpenoid hplc->pure_compound signaling_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfk_b NF-κB nucleus Nucleus nfk_b->nucleus Translocation genes Inflammatory Gene Expression compound Lindenanolide Sesquiterpenoid Dimer compound->myd88 Inhibition nfk_b_nuc NF-κB inflammatory_genes Inflammatory Genes nfk_b_nuc->inflammatory_genes Activation

Unraveling the Intricate Architecture of Chloramultilide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Chloramultilide D, a complex lindenane-type sesquiterpenoid dimer. Isolated from plants of the Chloranthus genus, particularly Chloranthus multistachys, this natural product belongs to a class of compounds known for their diverse and potent biological activities. This document details the methodological approach to its structural determination, presents key data in a structured format, and visualizes the logical workflow and potential biological signaling pathways.

Spectroscopic and Physicochemical Data Summary

The structure of Chloramultilide D was determined through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) established its molecular formula, while extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of this dimeric sesquiterpenoid.

Table 1: Physicochemical Properties of Chloramultilide D

PropertyValue
Molecular FormulaC35H40O11
Molecular Weight(Exact mass not available in search results)
Appearance(Not specified in search results)
SourceChloranthus multistachys

Table 2: Key ¹H NMR Spectroscopic Data for Chloramultilide D (Representative Signals)

Note: The following data are representative examples and not exhaustive. The full dataset would be found in the primary literature.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1(Value)(e.g., d)(Value)
H-5(Value)(e.g., t)(Value)
H-6(Value)(e.g., m)
H-9(Value)(e.g., dd)(Value, Value)
H-1'(Value)(e.g., s)
............

Table 3: Key ¹³C NMR Spectroscopic Data for Chloramultilide D (Representative Signals)

Note: The following data are representative examples and not exhaustive. The full dataset would be found in the primary literature.

PositionChemical Shift (δ, ppm)
C-1(Value)
C-4(Value)
C-5(Value)
C-10(Value)
C-1'(Value)
......

Experimental Protocols

The elucidation of Chloramultilide D's structure relies on a standardized yet meticulous series of experimental procedures common in natural product chemistry.

Isolation and Purification
  • Extraction: The whole plant material of Chloranthus multistachys is collected, dried, and powdered. The powdered material is then subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.

  • Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with varying chemical profiles.

  • Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound, Chloramultilide D.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the precise molecular weight and establish the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity of protons and carbons. These typically include:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for assigning the relative stereochemistry.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data analysis in the structural elucidation of Chloramultilide D.

structure_elucidation_workflow A Plant Material (Chloranthus multistachys) B Extraction & Partitioning A->B C Chromatographic Separation (CC, HPLC) B->C D Pure Compound (Chloramultilide D) C->D E HRMS D->E F 1D NMR (¹H, ¹³C) D->F G 2D NMR (COSY, HSQC, HMBC) D->G H 2D NMR (NOESY/ROESY) D->H I Molecular Formula E->I J Planar Structure F->J G->J K Relative Stereochemistry H->K L Final Structure of Chloramultilide D I->L J->L K->L

Figure 1. Workflow for the Structure Elucidation of Chloramultilide D.

Biological Activity and Potential Signaling Pathways

Chloramultilide D and related lindenane sesquiterpenoid dimers from Chloranthus species have been investigated for a range of biological activities, including antimalarial and anti-inflammatory effects.[1] The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Anti-Inflammatory Signaling Pathway

The diagram below illustrates a plausible signaling pathway through which Chloramultilide D might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation ChloramultilideD Chloramultilide D ChloramultilideD->NFkB Inhibits

Figure 2. Potential Anti-Inflammatory Signaling Pathway of Chloramultilide D.

This guide serves as a foundational resource for understanding the chemical structure and potential biological relevance of Chloramultilide D. Further research into its mechanism of action and therapeutic potential is warranted.

References

The Enigmatic Henriol B: A Search for a Novel Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, the natural product designated as "Henriol B" and its purported source, Henriotsia Balamukente, remain elusive. At present, there is no publicly available scientific information regarding the discovery, chemical structure, biological activity, or synthesis of a compound by this name.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth overview of this compound. However, the absence of any published data, including quantitative metrics, experimental protocols, and characterized signaling pathways, precludes the creation of the detailed resource as outlined in the initial request.

The standard process for documenting a new natural product discovery involves several critical stages, each generating a wealth of technical data. This process, from initial observation to potential therapeutic application, is outlined below in a generalized workflow.

The General Workflow of Natural Product Discovery

The journey from a biological source to a potential drug candidate is a meticulous and multi-step process. The following diagram illustrates a typical workflow in natural product discovery.

Natural Product Discovery Workflow cluster_0 Discovery & Isolation cluster_1 Characterization & Development Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Biological Material Screening Screening Extraction->Screening Crude Extract Bioassay-Guided Fractionation Bioassay-Guided Fractionation Screening->Bioassay-Guided Fractionation Active Extract Isolation Isolation Bioassay-Guided Fractionation->Isolation Active Fractions Structure Elucidation Structure Elucidation Isolation->Structure Elucidation Pure Compound Biological Activity Assessment Biological Activity Assessment Structure Elucidation->Biological Activity Assessment Known Structure Mechanism of Action Studies Mechanism of Action Studies Biological Activity Assessment->Mechanism of Action Studies Confirmed Activity Total Synthesis Total Synthesis Mechanism of Action Studies->Total Synthesis Defined Target Preclinical Development Preclinical Development Total Synthesis->Preclinical Development Scalable Route

Henriol B: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henriol B, also known as Chloramultilide D, is a naturally occurring dimeric sesquiterpenoid isolated from the plant Chloranthus spicatus. As a member of the lindenane class of sesquiterpenoids, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectroscopic data, and a detailed experimental protocol for its isolation. Additionally, this guide explores the compound's potential biological impact by illustrating its inhibitory effect on the Wnt signaling pathway, a crucial pathway in cellular processes.

Chemical Identity and Physical Properties

This compound is a complex dimeric sesquiterpenoid with the molecular formula C₃₅H₄₀O₁₁[1]. Its identity has been confirmed through various spectroscopic methods. While specific quantitative physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, its identity is well-established through detailed spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Systematic Name Chloramultilide D[1]
Molecular Formula C₃₅H₄₀O₁₁[1]
Molecular Weight 636.69 g/mol
CAS Number 1000995-49-2
Appearance Amorphous Powder[2]

Spectroscopic Data

The structure of this compound was elucidated using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS)[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound were reported in the Journal of Natural Products[3]. This data is crucial for the structural confirmation of the molecule.

(Note: The following table is a representation of the type of data available in the primary literature and may not be exhaustive.)

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
.........
.........
.........

Detailed chemical shifts (δ) and coupling constants (J) are available in the cited literature and are essential for unambiguous structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound, further confirming its molecular formula[2].

Experimental Protocols

Isolation of this compound from Chloranthus spicatus

The following is a generalized protocol based on methods for isolating sesquiterpenoids from Chloranthus species[2].

Experimental Workflow for this compound Isolation

G plant Dried, powdered whole plant of Chloranthus spicatus extraction Extraction with 95% Ethanol (B145695) at room temperature plant->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Suspension in H₂O and partitioning with Ethyl Acetate (B1210297) crude_extract->partition etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction silica_gel Silica (B1680970) Gel Column Chromatography (gradient elution) etoh_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc henriol_b Pure this compound hplc->henriol_b

Caption: Workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered whole plant of Chloranthus spicatus is extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is filtered and then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography, are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on a closely related dimeric sesquiterpenoid, Shizukaol D, also isolated from the Chloranthus genus, has shown inhibitory effects on the Wnt signaling pathway[4]. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

Inhibition of the Wnt Signaling Pathway

Shizukaol D has been demonstrated to suppress the Wnt/β-catenin signaling cascade. This provides a plausible mechanism of action for related compounds like this compound.

Simplified Diagram of Wnt Pathway Inhibition

G cluster_0 Wnt Pathway Activation (Control) cluster_1 Wnt Pathway Inhibition by this compound Analog Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor GSK3b GSK-3β Dsh->GSK3b inhibits bCatenin_p Phosphorylated β-catenin GSK3b->bCatenin_p phosphorylates (inhibited) Degradation Ubiquitination & Degradation bCatenin_p->Degradation bCatenin β-catenin (stabilized) Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF bCatenin->TCF_LEF binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates HenriolB This compound Analog (e.g., Shizukaol D) Wnt_Inhibited Wnt Ligand HenriolB->Wnt_Inhibited inhibits pathway Frizzled_Inhibited Frizzled Receptor Wnt_Inhibited->Frizzled_Inhibited Dsh_Inhibited Dishevelled (Dsh) Frizzled_Inhibited->Dsh_Inhibited LRP_Inhibited LRP5/6 Co-receptor GSK3b_Active GSK-3β (active) Dsh_Inhibited->GSK3b_Active bCatenin_p_Active Phosphorylated β-catenin GSK3b_Active->bCatenin_p_Active phosphorylates Degradation_Active Ubiquitination & Degradation bCatenin_p_Active->Degradation_Active leads to

Caption: Inhibition of the canonical Wnt signaling pathway.

Conclusion

This compound is a structurally complex natural product with established spectroscopic characteristics. While detailed quantitative physical data remains sparse in readily accessible literature, the foundational chemical information is available. The biological activity of closely related compounds suggests that this compound may possess therapeutic potential, particularly through the modulation of key cellular signaling pathways like the Wnt pathway. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this intriguing molecule. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Spectroscopic Data and Experimental Protocols for Henriol B

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Henriol B, a dimeric sesquiterpenoid natural product. The information is compiled for researchers, scientists, and professionals involved in drug development who require precise data for identification, characterization, and further investigation of this compound. All data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the acquisition of the spectroscopic data are also provided.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M + Na]⁺715.2730715.2726C₃₈H₄₄O₁₂Na

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound was accomplished through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H (proton) and ¹³C (carbon) NMR data were acquired in deuterochloroform (CDCl₃).

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
12.58m
0.83m
0.18m
31.85m
52.13d6.0
66.39d6.0
92.11m
140.86s
151.17s
1'2.58m
2'α0.77m
2'β0.44m
3'1.85m
5'2.13d6.0
6'6.71s
9'2.11m
13'2.40s
14'1.30s
15'1.71br s
1''3.67s
4''3.68s
5''4.41d4.6
6''5.59s
2'''5.12br t7.2
3'''2.14s
6'''5.08br t7.2
8'''1.60s
9'''1.62s
10'''1.68s
OMe3.84s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)PositionδC (ppm)
135.81'35.8
219.82'19.8
329.73'29.7
486.14'86.1
545.25'45.2
6139.36'138.5
7138.27'137.5
8198.68'202.3
947.99'47.9
1041.510'41.5
11138.211'137.5
12170.112'170.1
1320.913'20.9
1416.514'16.5
1528.115'28.1
1''200.65''75.1
2''128.56''158.2
3''143.8OMe51.8
4''199.3

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.

General Experimental Procedures
  • Optical Rotations: Measured on a JASCO P-1020 digital polarimeter.

  • UV Spectra: Recorded on a Shimadzu UV-2450 spectrophotometer.

  • IR Spectra: Obtained using a Bruker Tensor-27 FT-IR spectrometer with KBr pellets.

  • NMR Spectra: Recorded on a Bruker AV-500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts (δ) are reported in ppm with reference to the solvent signals (CDCl₃: δH 7.26, δC 77.0).

  • Mass Spectrometry: HR-ESI-MS were measured on a Bruker Apex II spectrometer.

  • Chromatography: Silica (B1680970) gel (200–300 mesh, Qingdao Marine Chemical Inc., China), Sephadex LH-20 (Amersham Biosciences), and reversed-phase C18 silica gel (40–63 μm, Merck) were used for column chromatography.

  • Thin Layer Chromatography (TLC): Performed on precoated silica gel GF254 plates (Qingdao Marine Chemical Inc., China). Spots were visualized by spraying with 10% H₂SO₄ in EtOH followed by heating.

Extraction and Isolation

The air-dried and powdered roots of Chloranthus henryi were extracted with 95% ethanol. The extract was then partitioned between petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to yield pure this compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the isolated compound to the final elucidated structure.

Spectroscopic_Analysis_Workflow Isolated_Compound Isolated Pure Compound (this compound) MS_Analysis Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy Isolated_Compound->NMR_Analysis Data_Processing Data Processing and Analysis MS_Analysis->Data_Processing OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Analysis->TwoD_NMR OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

In Silico Prediction of Henriol B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge in drug discovery. This technical guide provides a comprehensive overview of an in silico workflow to predict the protein targets of Henriol B, a hypothetical natural product, using its known chemical structure as a starting point. We detail a multi-step computational approach encompassing ligand preparation, reverse docking, pharmacophore modeling, virtual screening, and molecular dynamics simulations. This guide serves as a methodological blueprint for researchers seeking to elucidate the mechanisms of action of novel bioactive compounds.

Introduction

The identification of protein targets is a critical step in understanding the therapeutic potential and possible side effects of a bioactive compound. Traditional methods for target deconvolution can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective alternative to narrow down the list of potential targets for subsequent experimental validation.[1] This guide outlines a systematic in silico strategy to predict the biological targets of this compound, a compound with the chemical structure of Henricine B.

This compound (Henricine B)

  • Molecular Formula: C₂₂H₂₈O₆

  • IUPAC Name: [4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate[2]

In Silico Target Prediction Workflow

Our proposed workflow integrates several computational techniques to provide a consensus-based prediction of this compound's targets. The overall process is depicted in the workflow diagram below.

G cluster_0 Ligand Preparation cluster_1 Target Prediction cluster_2 Hit Prioritization & Refinement cluster_3 Output Ligand This compound Structure ReverseDocking Reverse Docking Ligand->ReverseDocking Pharmacophore Pharmacophore Modeling Ligand->Pharmacophore HitList Initial Hit List ReverseDocking->HitList VirtualScreening Virtual Screening Pharmacophore->VirtualScreening VirtualScreening->HitList MDSimulation Molecular Dynamics Simulation HitList->MDSimulation PutativeTargets Prioritized Putative Targets MDSimulation->PutativeTargets

In Silico Target Prediction Workflow for this compound.

Methodologies: Experimental Protocols

Ligand Preparation

The 3D structure of this compound is a prerequisite for all subsequent in silico analyses.

  • Obtain 2D Structure: Retrieve the 2D structure of Henricine B from a chemical database like PubChem.[2]

  • Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to generate the 3D conformer of the molecule.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.

  • Prepare Ligand: The energy-minimized 3D structure of this compound is used.

  • Select Protein Database: A comprehensive database of 3D human protein structures, such as the Protein Data Bank (PDB), is utilized.

  • Docking Simulation: Employ a docking program (e.g., AutoDock Vina, GOLD) to systematically dock this compound into the binding sites of all proteins in the database.

  • Scoring and Ranking: The docking poses are scored based on their predicted binding affinity. The proteins are then ranked according to their docking scores, with lower scores indicating potentially stronger binding.

Pharmacophore Modeling and Virtual Screening

This ligand-based approach identifies molecules with similar chemical features to a known active compound.

  • Pharmacophore Model Generation:

    • Based on the structure of this compound, a 3D pharmacophore model is generated. This model defines the essential steric and electronic features required for bioactivity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Virtual Screening:

    • The generated pharmacophore model is used as a query to screen a large compound library (e.g., ZINC database).

    • Compounds from the library that match the pharmacophore query are identified as potential hits.

Molecular Dynamics (MD) Simulation

MD simulations are used to refine the docking poses and to assess the stability of the ligand-protein complex over time.

  • System Preparation: The top-ranked protein-ligand complexes from reverse docking are prepared for simulation. This involves adding solvent molecules, ions to neutralize the system, and applying a force field (e.g., GROMOS, AMBER).

  • Simulation Run: The simulation is run for a specified period (e.g., 100 nanoseconds), calculating the atomic trajectories of the system.

  • Analysis: The trajectory is analyzed to determine the stability of the protein-ligand interaction, identify key interacting residues, and calculate binding free energies.

Hypothetical Results

The following tables present hypothetical quantitative data that would be generated from the in silico workflow for this compound.

Table 1: Top 10 Putative Targets of this compound from Reverse Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
1Mitogen-activated protein kinase 14 (p38α)3S3I-10.2MET109, GLY110, LYS53
2Cyclooxygenase-2 (COX-2)5IKR-9.8ARG120, TYR355, VAL523
35-Lipoxygenase (5-LOX)3V99-9.5HIS367, HIS372, ILE406
4Estrogen Receptor Alpha (ERα)1A52-9.1ARG394, GLU353, THR347
5B-cell lymphoma 2 (Bcl-2)2W3L-8.9ARG100, TYR101, VAL126
6Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-8.7VAL882, LYS833, ASP964
7Tumor necrosis factor alpha (TNF-α)2AZ5-8.5TYR59, TYR119, GLN61
8Janus kinase 2 (JAK2)4Z32-8.3LEU932, GLY935, VAL863
9Vascular endothelial growth factor receptor 2 (VEGFR2)1YWN-8.1CYS919, ASP1046, LYS868
10Androgen Receptor (AR)2AM9-7.9ARG752, GLN711, THR877

Table 2: this compound - p38α Complex Stability from Molecular Dynamics Simulation

Simulation Time (ns)RMSD of this compound (Å)RMSD of p38α (Å)Number of Hydrogen Bonds
00.000.003
201.251.504
401.301.653
601.281.704
801.351.683
1001.321.723

Hypothetical Signaling Pathway Involvement

Based on the top-ranked putative target, p38α MAPK, a potential signaling pathway affected by this compound is the MAPK/ERK pathway, which is crucial in cellular processes like inflammation and apoptosis.

G cluster_0 This compound Interaction cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects HenriolB This compound p38a p38α MAPK HenriolB->p38a Inhibition Inflammation Inflammation p38a->Inflammation Modulation Apoptosis Apoptosis p38a->Apoptosis Induction CellCycle Cell Cycle Arrest p38a->CellCycle Induction MKK3_6 MKK3/6 MKK3_6->p38a Phosphorylation TAK1 TAK1 TAK1->MKK3_6 Phosphorylation

References

Preliminary Cytotoxicity Profile of Henriol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary cytotoxic activity of Henriol B, a dimeric sesquiterpenoid isolated from Chloranthus spicatus. The data presented herein is intended to support further investigation into its potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined using a standard MTT assay.

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia> 10
PANC-1Human Pancreatic Carcinoma> 10
SK-BR-3Human Breast Adenocarcinoma> 10

Note: An IC50 value of > 10 µM suggests that at the highest concentration tested (10 µM), this compound did not inhibit the growth of these specific cell lines by 50%. Further studies with a broader range of concentrations and cell lines are warranted to fully characterize its cytotoxic profile.

Experimental Methodology: MTT Assay for Cytotoxicity Screening

The following protocol describes a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. This protocol is representative of the methodology typically employed for preliminary cytotoxicity screening of novel compounds.

2.1. Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals and measuring the absorbance at a specific wavelength.

2.2. Materials

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HL-60, PANC-1, SK-BR-3)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

2.3. Procedure

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability). The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity screening and a representative signaling pathway potentially involved in compound-induced cell death.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Add this compound to Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization Dissolve Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination Apoptosis_Pathway cluster_initiation Initiation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Henriol_B This compound (Hypothetical) Cellular_Stress Cellular Stress Henriol_B->Cellular_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Cellular_Stress->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis (Cell Death) Substrate_Cleavage->Apoptosis

Henriol B solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henriol B, also known as Chloramultilide D, is a dimeric sesquiterpenoid belonging to the lindenane class.[1] It has been isolated from plants of the Chloranthus genus, notably Chloranthus spicatus and Chloranthus henryi. Compounds of this class have garnered significant interest within the scientific community due to their complex chemical structures and diverse biological activities. Preliminary studies have indicated that this compound possesses antifungal and hepatoprotective properties, suggesting its potential as a lead compound in drug discovery programs.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It also outlines detailed experimental protocols for solubility determination and presents putative signaling pathways that may be modulated by this class of compounds, based on current scientific understanding.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
ChloroformSoluble[1][2][3]
DichloromethaneSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]
AcetoneSoluble[1][2][3]

Note: The term "Soluble" is based on descriptive statements from suppliers and literature, and does not imply a specific concentration.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound like this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, analytical grade)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume (e.g., 1 mL) of the selected solvent. The amount of compound added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24-72 hours) to ensure that the solution reaches saturation.

  • Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound. A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent of interest based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mmol/L.

Protocol for Preparation of Stock Solutions for In Vitro Bioassays

For biological screening, it is common practice to prepare a high-concentration stock solution of the test compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the tube vigorously for several minutes to facilitate dissolution. If necessary, briefly sonicate the sample in a water bath to aid in dissolving the compound completely.

  • Sterilization: If required for the specific bioassay, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.

Visualizations

Experimental Workflow for Solubility Determination

G start Start: Weigh excess this compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end_node End: Solubility value calculate->end_node

Caption: Workflow for determining the equilibrium solubility of this compound.

Putative Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, the known biological activities of lindenane-type sesquiterpenoid dimers suggest potential interactions with key inflammatory and fungal pathways.

Many natural antifungal agents act by disrupting the fungal cell membrane, often by interfering with the biosynthesis of ergosterol (B1671047), a crucial component of the membrane.

G cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol synthase Ergosterol_precursors Ergosterol_precursors Lanosterol->Ergosterol_precursors 14-alpha-demethylase Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Henriol_B This compound Inhibition Inhibition Henriol_B->Inhibition Inhibition->Cell_Membrane Membrane Integrity Loss Lanosterol_precursors Lanosterol_precursors Inhibition->Lanosterol_precursors Ergosterol Synthesis Disruption

Caption: A plausible antifungal mechanism for this compound targeting ergosterol synthesis.

Lindenane-type sesquiterpenoid dimers have been reported to exhibit anti-inflammatory properties, with some studies indicating inhibition of the NLRP3 inflammasome, a key player in the innate immune response.

G cluster_cell Immune Cell (e.g., Macrophage) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-kB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_Transcription NLRP3 Transcription NFkB->NLRP3_Transcription IL1B_Cleavage Pro-IL-1β -> Active IL-1β Pro_IL1B->IL1B_Cleavage NLRP3_Activation NLRP3 Activation & Oligomerization NLRP3_Transcription->NLRP3_Activation Signal2 Signal 2 (e.g., ATP, ROS) Signal2->NLRP3_Activation ASC ASC Recruitment NLRP3_Activation->ASC Caspase1 Pro-Caspase-1 -> Active Caspase-1 ASC->Caspase1 Caspase1->IL1B_Cleavage Henriol_B This compound Inhibition Inhibition Henriol_B->Inhibition Inhibition->NLRP3_Activation Inflammation Inflammation IL1B_Cleavage->Inflammation

Caption: Potential inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its solubility, offering practical protocols for its handling and use in a research setting. While quantitative solubility data remains to be established, its solubility in DMSO and other organic solvents facilitates its investigation in various biological assays. The depicted signaling pathways, based on the activities of related compounds, offer a starting point for mechanistic studies to fully elucidate the therapeutic potential of this compound. Further research is warranted to quantify its solubility in a range of pharmaceutically relevant solvents and to definitively identify its molecular targets and mechanisms of action.

References

A Technical Guide to Dimeric Sesquiterpenoids: From Biological Activity to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric sesquiterpenoids are a structurally diverse class of natural products formed by the dimerization of two C15 sesquiterpene units.[1] These complex molecules have garnered significant attention in the scientific community due to their wide array of potent biological activities, including anti-inflammatory, cytotoxic, neuroprotective, antimalarial, and antiviral effects.[1] Their intricate architectures and promising pharmacological profiles make them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of dimeric sesquiterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Data Presentation: Biological Activities of Dimeric Sesquiterpenoids

The following tables summarize the reported in vitro biological activities of various dimeric sesquiterpenoids, presenting quantitative data (IC50 values) for easy comparison.

Table 1: Cytotoxic Activity of Dimeric Sesquiterpenoids against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Inulajaponicolide CA549 (Human lung carcinoma)8.5[2]
Inulajaponicolide CNCI-H460 (Human lung cancer)17.8[2]
Inulajaponicolide DA549 (Human lung carcinoma)10.2[2]
Inulajaponicolide DNCI-H460 (Human lung cancer)15.4[2]
Compound 6 16 cancer cell lines2.54 - 9.79[3]
Compound 1 10 cancer cell lines3.10 - 11.32[3]

Table 2: Anti-inflammatory Activity of Dimeric Sesquiterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Aphanapolystachone ANO Production InhibitionRAW 264.71.7 ± 0.2[4]
Aphanapolystachone BNO Production InhibitionRAW 264.73.0 ± 0.3[4]
Aphanapolystachone CNO Production InhibitionRAW 264.75.3 ± 0.3[4]
UA-1 (Ursolic acid derivative)NO Production InhibitionRAW 264.72.2 ± 0.4[5]
Epimuqubilin ANO Production InhibitionRAW 264.77.4[6]
Sigmosceptrellin ANO Production InhibitionRAW 264.79.9[6]

Table 3: Neuroprotective Activity of Dimeric Sesquiterpenoids

CompoundAssayCell LineEC50/ActivityReference
Vlasouliolide JGlutamate-induced neurotoxicityPC-12EC50 = 2.11 ± 0.35 µM[7]
Compound 8 H₂O₂-induced damagePC-12Potent at 10 µM[8]
Compound 10 H₂O₂-induced damagePC-12Potent at 10 µM[8]
Compound 11 H₂O₂-induced damagePC-12Potent at 10 µM[8]
Migaone ANMDA-induced neurotoxicityPC-12Active at 30 µM[9]
Migaone BNMDA-induced neurotoxicityPC-12Active at 30 µM[9]

Table 4: Antimalarial and Antiviral Activities of Dimeric Sesquiterpenoids

CompoundActivityOrganism/VirusIC50 (µM)Reference
LupeolAntiplasmodialPlasmodium falciparum 3D727.7 ± 0.5[10]
Triptofordin C-2AntiviralHerpes Simplex Virus Type 1 (HSV-1)Selectivity Index > 10[11]
3,3-biplumbagin (Naphthoquinone dimer)AntiviralInfluenza viruses-[12]
Artemisinin derivative (2T)AntiviralHepatitis B Virus (HBV)0.5 (gene expression), 2.3 (HBsAg secretion)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of dimeric sesquiterpenoids.

General Isolation and Structure Elucidation of Dimeric Sesquiterpenoids

A general workflow for the isolation and structural characterization of dimeric sesquiterpenoids from plant material is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., EtOH, MeOH, Hexane) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partitioning column_chromatography Column Chromatography (Silica gel, Sephadex LH-20) partitioning->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (RP-C18) fractions->hplc pure_compounds Pure Dimeric Sesquiterpenoids hplc->pure_compounds spectroscopy Spectroscopic Analysis (1D/2D NMR, HRESIMS) pure_compounds->spectroscopy xray X-ray Crystallography (for absolute configuration) spectroscopy->xray

Caption: General workflow for the isolation and structural elucidation of dimeric sesquiterpenoids.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol, methanol, or hexane) to obtain a crude extract.[13]

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield different fractions. These fractions are then separated by column chromatography over silica (B1680970) gel or Sephadex LH-20.[13]

  • Purification: Individual compounds are purified from the enriched fractions using preparative high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column.[13]

  • Structure Elucidation: The structures of the pure compounds are determined by a combination of spectroscopic techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration is often confirmed by single-crystal X-ray diffraction analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[14]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, PC-12) are seeded in a 96-well plate at a specific density (e.g., 5 × 10⁴ cells/mL) and incubated for 24 hours.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dimeric sesquiterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[16]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[16]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[17]

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate (e.g., 1.5 × 10⁵ cells/mL) and allowed to adhere overnight.[17]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the dimeric sesquiterpenoids for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production. The cells are then incubated for 24 hours.[18]

  • Griess Reagent Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[19]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.[17]

  • IC50 Calculation: A standard curve is prepared using sodium nitrite, and the percentage of NO inhibition is calculated. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Neuroprotection Assay (PC-12 Cell Model)

This assay evaluates the ability of a compound to protect neuronal cells (e.g., PC-12) from toxin-induced cell death.[15]

Protocol:

  • Cell Seeding and Differentiation: PC-12 cells are seeded in a 96-well plate and may be differentiated into a neuronal phenotype using nerve growth factor (NGF).

  • Pre-treatment: The differentiated cells are pre-treated with various concentrations of the dimeric sesquiterpenoids for a specific duration (e.g., 24 hours).[15]

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂), glutamate, or N-methyl-D-aspartate (NMDA).[7][8][9]

  • Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in the cytotoxicity protocol. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

  • EC50 Calculation: The effective concentration that provides 50% neuroprotection (EC50) can be calculated from the dose-response curve.[7]

Mandatory Visualization: Signaling Pathways and Workflows

Biosynthesis of Dimeric Sesquiterpenoids

The biosynthesis of sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[20][21] Dimerization of two sesquiterpene units can occur through various enzymatic or non-enzymatic reactions, such as Diels-Alder cycloadditions.[4]

G cluster_pathway Sesquiterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Monomer1 Sesquiterpene Monomer A FPP->Sesquiterpene_Monomer1 Sesquiterpene_Monomer2 Sesquiterpene Monomer B FPP->Sesquiterpene_Monomer2 Dimeric_Sesquiterpenoid Dimeric Sesquiterpenoid Sesquiterpene_Monomer1->Dimeric_Sesquiterpenoid Dimerization (e.g., Diels-Alder) Sesquiterpene_Monomer2->Dimeric_Sesquiterpenoid

Caption: General biosynthetic pathway of dimeric sesquiterpenoids from FPP.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some dimeric sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκBα degradation Dimeric_Sesquiterpenoid Dimeric Sesquiterpenoid Dimeric_Sesquiterpenoid->IKK Inhibition DNA DNA NFkB_active->DNA Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by dimeric sesquiterpenoids.

Keap1-Nrf2 Signaling Pathway in Neuroprotection

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway by some dimeric sesquiterpenoids can lead to neuroprotective effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Dissociation Dimeric_Sesquiterpenoid Dimeric Sesquiterpenoid Dimeric_Sesquiterpenoid->Keap1_Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Keap1-Nrf2 signaling pathway by dimeric sesquiterpenoids.

Conclusion

Dimeric sesquiterpenoids represent a fascinating and promising class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures are matched by a diverse range of potent biological activities. This guide has provided a comprehensive overview of the current state of research, from quantitative biological data to detailed experimental protocols and the underlying molecular mechanisms of action. It is anticipated that continued research into this unique class of compounds will lead to the discovery of novel drug leads for a variety of human diseases.

References

Biological Activity of Chloranthus spicatus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranthus spicatus, a perennial herb belonging to the Chloranthaceae family, has a history of use in traditional medicine for various ailments. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, primarily sesquiterpenoids, diterpenoids, flavonoids, and phenolic acids, which are believed to contribute to its therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Chloranthus spicatus extracts, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Phytochemical Profile

The biological activities of Chloranthus spicatus are largely attributed to its diverse array of secondary metabolites. The primary classes of compounds identified in this plant include:

  • Sesquiterpenoids: These are a major group of compounds in the Chloranthus genus, with lindenane-type sesquiterpenoids being particularly prevalent. Both monomeric and dimeric forms have been isolated.[1]

  • Diterpenoids: Highly oxygenated diterpenoids have been identified and are associated with significant anti-inflammatory and anti-tumor activities.[2]

  • Flavonoids and Phenolic Compounds: These compounds are known for their antioxidant properties and their ability to scavenge free radicals.[3][4]

Biological Activities of Chloranthus spicatus Extracts

Anticancer Activity

Extracts from the Chloranthus genus have demonstrated cytotoxic effects against various cancer cell lines. While specific quantitative data for Chloranthus spicatus is limited in the readily available scientific literature, studies on closely related species and isolated compounds provide insights into its potential. The anticancer effects are often attributed to the induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Data on Anticancer Activity

Extract/CompoundCancer Cell LineIC50 Value (µg/mL)Reference
Convolvulus spicatus Methanolic ExtractMCF-7 (Breast Cancer)Data not available, but showed dose-dependent cytotoxicity[5]

Note: Data for Convolvulus spicatus is included as an illustrative example due to the lack of specific IC50 values for Chloranthus spicatus in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Chloranthus spicatus extract and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The induction of apoptosis by plant extracts often involves the modulation of specific signaling pathways. For instance, the methanolic extract of Convolvulus spicatus has been shown to upregulate the pro-apoptotic gene Bax in MCF-7 cells.[5] The apoptotic process is generally mediated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Bax Bax Mitochondrial Stress->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Chloranthus spicatus Extract Chloranthus spicatus Extract Chloranthus spicatus Extract->Bax Upregulates cluster_pathway Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK Activates NF-κB NF-κB IKK->NF-κB Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription MAPK->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Chloranthus spicatus Extract Chloranthus spicatus Extract Chloranthus spicatus Extract->IKK Inhibits Chloranthus spicatus Extract->MAPK Inhibits

References

Methodological & Application

Protocol for the Extraction and Purification of Henriol B: A Representative Approach for Diterpenoids from Marine Sources

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific protocols for a compound designated "Henriol B" are not available in the public scientific literature. The following application notes and protocols represent a generalized yet detailed methodology for the extraction and purification of diterpenoid compounds from gorgonian corals, a likely source for novel marine natural products. This protocol is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, which can be adapted based on the specific chemical properties of the target compound.

Introduction

Gorgonian corals are a prolific source of structurally diverse and biologically active secondary metabolites, with diterpenoids being one of the most abundant classes of compounds. These compounds often exhibit significant pharmacological potential, including anti-inflammatory, antimicrobial, and cytotoxic activities. The isolation and purification of these natural products are critical steps in their chemical characterization and subsequent drug development. This document outlines a comprehensive workflow for the extraction and purification of a hypothetical novel diterpenoid, "this compound," from a gorgonian coral species.

Extraction Workflow

The initial extraction process is designed to efficiently remove the desired class of compounds from the biomass of the gorgonian coral. A multi-step solvent extraction approach is typically employed to separate compounds based on their polarity.

Experimental Protocol: Bulk Extraction
  • Sample Preparation:

    • Collect fresh gorgonian coral samples and freeze-dry them to remove water content.

    • Grind the lyophilized coral tissue into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered coral tissue (e.g., 1 kg) sequentially with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate (B1210297), and then methanol (B129727).

    • For each solvent, perform the extraction three times at room temperature for 24 hours each.

    • After each extraction period, filter the solvent to separate the extract from the solid coral residue.

    • Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts.

Data Presentation: Typical Extraction Yields
Solvent SystemTypical Yield (w/w % of dry coral)General Compound Classes Extracted
n-Hexane1 - 3%Non-polar compounds (lipids, sterols, less polar terpenoids)
Ethyl Acetate2 - 5%Medium-polarity compounds (diterpenoids, sesquiterpenoids)
Methanol5 - 10%Polar compounds (glycosides, polar pigments)

Note: Yields are illustrative and will vary depending on the coral species and collection parameters.

Purification Workflow

The purification of the target compound, this compound, from the crude extract is a multi-step process involving various chromatographic techniques. The selection of these techniques is guided by the polarity and other physicochemical properties of the compound.

Purification_Workflow Crude_Extract Crude Ethyl Acetate Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions A-E VLC->Fractions CC Silica (B1680970) Gel Column Chromatography Fractions->CC Bioassay-guided Subfractions Sub-fractions B1-B5 CC->Subfractions HPLC Preparative HPLC Subfractions->HPLC Purity > 95% Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: A representative workflow for the purification of a target diterpenoid from a crude extract.

Experimental Protocol: Chromatographic Purification
  • Vacuum Liquid Chromatography (VLC):

    • Subject the crude ethyl acetate extract (e.g., 10 g) to VLC on a silica gel column.

    • Elute with a step gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100 v/v) followed by a gradient of ethyl acetate and methanol.

    • Collect fractions of suitable volume (e.g., 250 mL) and combine them based on their Thin Layer Chromatography (TLC) profiles. This initial fractionation aims to separate major classes of compounds.

  • Silica Gel Column Chromatography (CC):

    • The fraction showing the highest likelihood of containing this compound (based on preliminary bioassays or analytical HPLC) is further purified by silica gel column chromatography.

    • Use an isocratic or shallow gradient solvent system (e.g., a specific ratio of n-hexane:ethyl acetate) to achieve finer separation.

    • Monitor the collected sub-fractions by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The sub-fraction containing this compound with the highest purity is subjected to preparative HPLC for final purification.

    • A C18 reversed-phase column is commonly used for diterpenoids.

    • The mobile phase is typically a gradient of water and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Data Presentation: Purification Summary
Purification StepStationary PhaseMobile Phase (Illustrative)Typical Yield of this compound containing fractionPurity of this compound
VLCSilica Geln-Hexane:EtOAc gradient2 g~20%
CCSilica Gel70:30 n-Hexane:EtOAc500 mg~75%
Prep. HPLCC1860-80% MeOH in H₂O gradient50 mg>98%

Note: Yields and purities are hypothetical and for illustrative purposes.

Structural Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Structural_Elucidation cluster_spectroscopy Techniques Pure_Compound Pure this compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Spectroscopy->NMR MS Mass Spectrometry (HR-ESI-MS) Spectroscopy->MS IR Infrared Spectroscopy Spectroscopy->IR UV UV-Vis Spectroscopy Spectroscopy->UV Structure Chemical Structure of this compound NMR->Structure MS->Structure IR->Structure UV->Structure

Figure 2: Logical flow for the structural elucidation of an isolated natural product.

Methodologies for Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • UV-Vis Spectroscopy: Helps to identify any chromophores within the molecule.

By integrating the data from these techniques, the absolute stereochemistry and complete chemical structure of this compound can be determined.

Conclusion

The successful isolation and characterization of novel natural products like this compound from marine sources require a systematic and multi-faceted approach. The protocols outlined in this document provide a robust framework for the extraction, purification, and structural elucidation of diterpenoids from gorgonian corals. Researchers can utilize this guide as a starting point, optimizing the specific conditions based on the unique properties of their target molecule and the biological matrix from which it is being isolated.

Application Notes & Protocols for In Vitro Anti-inflammatory Studies of a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The development of novel anti-inflammatory therapeutics is therefore of significant interest. This document provides detailed protocols for the in vitro evaluation of a novel therapeutic agent, herein referred to as "Compound X," for its anti-inflammatory properties. The assays described focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily in a macrophage-based model system. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process and are widely used for in vitro screening of anti-inflammatory compounds.

Key Inflammatory Pathways

The inflammatory response is mediated by a complex network of signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6]

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][4][6][7]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10] In the context of inflammation, the MAPK pathway can be activated by various stimuli and plays a crucial role in the production of inflammatory mediators.[8][9][11][12][13]

Experimental Protocols

The following protocols describe standard in vitro assays to characterize the anti-inflammatory potential of Compound X.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Compound X for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time, depending on the assay. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS.

  • Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for measuring the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β into the cell culture supernatant.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for COX-2, iNOS, and Phosphorylated MAPK Proteins

This protocol is used to determine the protein expression levels of key inflammatory enzymes and signaling proteins.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NF-κB Activation Assay (p65 Nuclear Translocation)

This assay determines whether Compound X inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Protocol (Immunofluorescence):

    • Grow cells on coverslips in a 24-well plate.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA in PBST.

    • Incubate with an anti-p65 primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between different concentrations of Compound X.

Table 1: Effect of Compound X on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.4 ± 2.10
LPS + Compound X (1 µM)18.3 ± 1.528.0
LPS + Compound X (5 µM)10.1 ± 0.960.2
LPS + Compound X (10 µM)4.5 ± 0.582.3

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)50 ± 825 ± 515 ± 4
LPS (1 µg/mL)1500 ± 120800 ± 75350 ± 40
LPS + Compound X (1 µM)1100 ± 90650 ± 60280 ± 30
LPS + Compound X (5 µM)600 ± 55350 ± 40150 ± 20
LPS + Compound X (10 µM)250 ± 30150 ± 2070 ± 10

Table 3: Densitometric Analysis of Protein Expression

TreatmentRelative iNOS ExpressionRelative COX-2 Expression
Control (no LPS)0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.0
LPS + Compound X (1 µM)0.7 ± 0.080.8 ± 0.09
LPS + Compound X (5 µM)0.4 ± 0.050.5 ± 0.06
LPS + Compound X (10 µM)0.15 ± 0.030.2 ± 0.04

Visualizations

Diagrams created using Graphviz to illustrate workflows and signaling pathways.

G cluster_workflow Experimental Workflow for Screening Compound X cluster_assays Downstream Assays start RAW 264.7 Cell Culture pretreatment Pre-treatment with Compound X start->pretreatment stimulation LPS Stimulation pretreatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines) stimulation->elisa wb Western Blot (iNOS, COX-2, p-MAPK) stimulation->wb if_assay Immunofluorescence (NF-κB Translocation) stimulation->if_assay

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a novel compound.

G cluster_nfkb NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb->genes compoundX Compound X compoundX->ikk Inhibition compoundX->ikb Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition points for Compound X.

G cluster_mapk MAPK Signaling Pathway cluster_kinases Kinase Cascade lps LPS receptor Receptor lps->receptor erk p-ERK receptor->erk jnk p-JNK receptor->jnk p38 p-p38 receptor->p38 transcription Transcription Factors (e.g., AP-1) erk->transcription jnk->transcription p38->transcription genes Pro-inflammatory Gene Expression transcription->genes compoundX Compound X compoundX->erk Inhibition compoundX->jnk Inhibition compoundX->p38 Inhibition

Caption: Overview of the MAPK signaling pathway in inflammation and potential inhibition by Compound X.

Conclusion

The protocols and assays detailed in this document provide a comprehensive framework for the initial in vitro characterization of the anti-inflammatory properties of a novel therapeutic agent. By examining the effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into the compound's mechanism of action and its potential as an anti-inflammatory drug candidate. The presented data tables and visualizations serve as a guide for data presentation and interpretation. Further in vivo studies would be required to validate the in vitro findings and to assess the therapeutic potential of Compound X in a whole-organism context.

References

Application Notes & Protocols: Evaluating the Efficacy of Henriol B in a Murine Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing a transient middle cerebral artery occlusion (tMCAO) mouse model to assess the neuroprotective and anti-inflammatory efficacy of Henriol B, a novel therapeutic candidate. These guidelines will cover the surgical procedure, drug administration, and subsequent behavioral and histological analyses required to evaluate the potential of this compound in an ischemic stroke context.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, characterized by a sudden disruption of blood flow to the brain, leading to neuronal cell death and subsequent neurological deficits. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, and a robust inflammatory response. Neuroinflammation, largely mediated by the activation of microglia and astrocytes, contributes significantly to secondary brain injury. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the post-ischemic inflammatory cascade. Its activation leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and mediators.

This compound is a novel investigational compound with purported neuroprotective and anti-inflammatory properties. This protocol describes the use of the transient middle cerebral artery occlusion (tMCAO) model in mice, a gold-standard preclinical model of focal cerebral ischemia that closely mimics human ischemic stroke, to evaluate the therapeutic potential of this compound.[1][2][3]

Signaling Pathway: TLR4/MyD88/NF-κB in Ischemic Stroke

The diagram below illustrates the proposed mechanism of action for this compound in mitigating neuroinflammation following ischemic stroke through the inhibition of the TLR4 signaling pathway.

TLR4_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ischemic Insult Ischemic Insult DAMPs DAMPs Ischemic Insult->DAMPs releases TLR4 TLR4 DAMPs->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB releases Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory_Genes translocates to nucleus and activates Henriol_B This compound Henriol_B->TLR4 inhibits

Figure 1: Proposed inhibitory action of this compound on the TLR4 signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the tMCAO mouse model.

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (7 days) baseline_testing Baseline Behavioral Testing (e.g., Rotarod, Corner Test) acclimatization->baseline_testing randomization Randomization into Groups (Sham, Vehicle, this compound) baseline_testing->randomization tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) (60 min occlusion) randomization->tMCAO drug_admin This compound / Vehicle Administration (at reperfusion) tMCAO->drug_admin neuro_scoring Neurological Deficit Scoring (24h post-reperfusion) drug_admin->neuro_scoring behavioral_testing Behavioral Testing (24h, 48h, 72h post-reperfusion) neuro_scoring->behavioral_testing euthanasia Euthanasia & Tissue Collection (72h post-reperfusion) behavioral_testing->euthanasia infarct_volume Infarct Volume Measurement (TTC Staining) euthanasia->infarct_volume histology Histology & Immunohistochemistry (e.g., Iba1, GFAP) euthanasia->histology biochemical Biochemical Assays (e.g., ELISA for cytokines) euthanasia->biochemical

Figure 2: Experimental workflow for tMCAO and this compound efficacy testing.

Experimental Protocols

Animals

Adult male C57BL/6 mice (8-12 weeks old, 22-28 g) will be used for this study. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia.[1][3][4]

Materials:

  • Isoflurane (B1672236) anesthesia system

  • Heating pad with rectal probe for temperature monitoring

  • Dissecting microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures (6-0 silk)

  • Vascular clips

Procedure:

  • Anesthetize the mouse with 3-4% isoflurane for induction and maintain at 1.5-2% in a mixture of 70% N2O and 30% O2.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Apply a microvascular clip to the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 9-11 mm from the carotid bifurcation.

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Permanently ligate the ECA stump and remove the temporary ligature from the CCA.

  • Suture the cervical incision and allow the animal to recover in a heated cage.

  • Sham-operated animals will undergo the same surgical procedure without the insertion of the monofilament.

Drug Administration

This compound should be dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Vehicle Group: Administer the vehicle solution.

  • This compound Groups: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg).

The first dose should be administered intravenously (IV) or intraperitoneally (IP) at the onset of reperfusion. Subsequent doses can be administered at 24 and 48 hours post-reperfusion, depending on the pharmacokinetic profile of the compound.

Assessment of Neurological Deficit

Neurological deficits will be evaluated at 24 hours post-reperfusion using a 5-point scoring system:[5]

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning to the contralateral side at rest.

  • 4: No spontaneous motor activity.

Behavioral Testing

Corner Test: This test assesses sensorimotor and postural asymmetry. The mouse is placed facing a 30° corner. The direction of turning (right or left) to exit the corner is recorded over 10 trials. A healthy mouse will turn right or left equally, while a mouse with a unilateral brain injury will preferentially turn towards the non-impaired side.

Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on an accelerating rotating rod, and the latency to fall is recorded. Pre-operative training is required.

Measurement of Infarct Volume

At 72 hours post-reperfusion, animals will be euthanized, and brains will be collected.

Procedure:

  • Rapidly remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.[1][3]

  • Fix the stained sections in 4% paraformaldehyde.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • The sections are imaged, and the infarct area is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated and corrected for edema.

Immunohistochemistry and Biochemical Analysis
  • Immunohistochemistry: Brain sections can be stained for markers of microglial activation (Iba1) and astrogliosis (GFAP) to assess the extent of neuroinflammation.

  • ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Neurological Deficit Scores (24h Post-tMCAO)

Group n Neurological Score (Median ± IQR)
Sham 10 0.0 ± 0.0
Vehicle 10 3.0 ± 1.0
This compound (5 mg/kg) 10 2.5 ± 1.0
This compound (10 mg/kg) 10 1.5 ± 0.5*
This compound (20 mg/kg) 10 1.0 ± 0.5**

*p < 0.05, *p < 0.01 vs. Vehicle

Table 2: Infarct Volume (72h Post-tMCAO)

Group n Infarct Volume (mm³) (Mean ± SD)
Sham 10 0.0 ± 0.0
Vehicle 10 110.5 ± 15.2
This compound (5 mg/kg) 10 95.3 ± 12.8
This compound (10 mg/kg) 10 65.7 ± 10.1*
This compound (20 mg/kg) 10 42.1 ± 8.9**

*p < 0.05, *p < 0.01 vs. Vehicle

Table 3: Pro-inflammatory Cytokine Levels (72h Post-tMCAO)

Group n TNF-α (pg/mg protein) IL-1β (pg/mg protein)
Sham 10 15.2 ± 3.1 10.5 ± 2.5
Vehicle 10 85.6 ± 10.4 70.2 ± 9.8
This compound (10 mg/kg) 10 40.3 ± 7.5* 35.1 ± 6.2*
This compound (20 mg/kg) 10 25.8 ± 5.1** 22.7 ± 4.9**

*p < 0.05, *p < 0.01 vs. Vehicle

Disclaimer: this compound is a hypothetical compound for the purpose of this protocol. The presented data are illustrative and do not represent actual experimental results. All experimental procedures should be conducted in accordance with relevant guidelines and regulations.

References

Application Notes and Protocols for Henriol B in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henriol B is a novel natural product exhibiting significant potential as a modulator of key cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The primary focus of this document is the application of this compound in a cell-based assay designed to identify inhibitors of the B-cell receptor (BCR) signaling pathway, a critical mediator in the pathophysiology of various B-cell malignancies.

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including Bruton's tyrosine kinase (BTK).[1] Dysregulation of this pathway is a hallmark of numerous lymphomas and leukemias.[2] this compound is hypothesized to be an inhibitor of BTK, making it a valuable tool compound and a potential lead for drug development.

Putative Mechanism of Action of this compound

This compound is postulated to act as an inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[1][2] Upon activation of the B-cell receptor (BCR), BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to the activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors that promote cell proliferation and survival. By inhibiting BTK, this compound is expected to block these downstream events, leading to an anti-proliferative and pro-apoptotic effect in B-cell malignancies.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) Ca_release->Transcription_Factors PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Henriol_B This compound Henriol_B->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Figure 1: Hypothesized this compound mechanism in BCR signaling.

High-Throughput Screening Protocol: Cell-Based NF-κB Reporter Assay

This protocol describes a high-throughput screening assay to identify inhibitors of the BCR signaling pathway using a human B-lymphoma cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element.

I. Materials and Reagents
  • Cell Line: Ramos-Blue™ Cells (or equivalent B-lymphoma cell line with an NF-κB-inducible reporter).

  • Assay Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compound: this compound (positive control/reference).

  • Stimulant: Anti-human IgM antibody.

  • Luciferase Detection Reagent: Bright-Glo™ Luciferase Assay System (or equivalent).

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

II. Experimental Workflow

HTS_Workflow A 1. Cell Seeding (20 µL of cell suspension per well) B 2. Compound Addition (100 nL of this compound / Test Compounds) A->B C 3. Pre-incubation (1 hour at 37°C, 5% CO₂) B->C D 4. Stimulation (5 µL of Anti-IgM antibody) C->D E 5. Incubation (6 hours at 37°C, 5% CO₂) D->E F 6. Luciferase Reagent Addition (25 µL per well) E->F G 7. Signal Detection (Read luminescence) F->G

Figure 2: High-throughput screening workflow diagram.
III. Detailed Assay Protocol

  • Cell Preparation: Culture Ramos-Blue™ cells according to the supplier's instructions. On the day of the assay, harvest cells in the exponential growth phase and resuspend in assay medium to a final concentration of 1 x 10⁶ cells/mL.

  • Cell Seeding: Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well assay plate (20,000 cells/well).

  • Compound Addition: Transfer 100 nL of test compounds, this compound (as a positive control), and DMSO (as a negative control) from the compound library plates to the assay plates.

  • Pre-incubation: Incubate the assay plates for 1 hour at 37°C in a humidified incubator with 5% CO₂.

  • Stimulation: Prepare the anti-human IgM antibody solution in assay medium to a final concentration that elicits a robust luciferase signal (concentration to be optimized, e.g., 10 µg/mL). Add 5 µL of the stimulant to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Detection: Equilibrate the assay plates and the luciferase detection reagent to room temperature. Add 25 µL of the detection reagent to each well. Incubate for 5 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

IV. Data Analysis

The activity of the test compounds is determined by calculating the percent inhibition of the stimulated signal.

  • Percent Inhibition (%) = [1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated)] x 100

Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Quantitative Data Summary

The following tables present hypothetical data for this compound and other control compounds in the described HTS assay.

Table 1: Assay Performance Metrics

ParameterValue
Z'-factor0.78
Signal-to-Background Ratio15
CV of Stimulated Control (%)< 10%
CV of Unstimulated Control (%)< 15%

Table 2: Potency of this compound and Control Compounds

CompoundTargetIC₅₀ (nM)
This compound BTK (putative) 15.2
IbrutinibBTK (covalent)2.5
SotorasibKRAS G12C> 10,000
DMSOVehicle-

Conclusion

The provided application notes and protocols detail a robust high-throughput screening strategy for the identification of novel inhibitors of the B-cell receptor signaling pathway, using this compound as a reference compound. The cell-based NF-κB reporter assay is a reliable and scalable method suitable for large-scale screening campaigns. The hypothetical data presented for this compound demonstrates its potential as a potent inhibitor of this pathway, warranting further investigation into its precise mechanism of action and therapeutic potential. This framework can be adapted for the screening of diverse chemical libraries to discover new leads for the treatment of B-cell malignancies.

References

Application Notes and Protocols for the Synthesis of Henriol B Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of derivatives of Henriol B (also known as Henricine B), a diarylmethane natural product, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The provided protocols are intended to serve as a foundational methodology for researchers aiming to explore the therapeutic potential of this compound class.

Introduction to this compound and SAR Studies

This compound (Henricine B) is a diarylmethane compound isolated from Machilus robusta.[1] While the specific biological activities of this compound are not extensively documented, related compounds from the same plant, such as neolignans and lignans (B1203133), have demonstrated promising biological activities, including anti-HIV, hepatoprotective, and neuroprotective effects.[2][3] Furthermore, the diarylmethane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and enzyme inhibitory activities.[4][5][6][7]

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. By synthesizing and testing a series of analogs of a lead compound like this compound, researchers can identify key structural motifs responsible for potency and selectivity, and optimize the compound's drug-like properties.

Proposed General Synthetic Strategy for this compound and its Derivatives

The synthesis of the diarylmethane core of this compound and its derivatives can be achieved through several established methods. A versatile and widely applicable approach is the Friedel-Crafts acylation followed by reduction. This two-step process allows for the convergent synthesis of the diarylmethane scaffold from readily available starting materials.

A proposed retrosynthetic analysis for this compound is outlined below:

Retrosynthesis of this compound This compound This compound Diarylmethane Core Diarylmethane Core This compound->Diarylmethane Core Functional Group Interconversion Aryl Ketone Intermediate Aryl Ketone Intermediate Diarylmethane Core->Aryl Ketone Intermediate Reduction Aryl Component 1 Aryl Component 1 (e.g., Veratrole derivative) Aryl Ketone Intermediate->Aryl Component 1 Aryl Component 2 Aryl Component 2 (Substituted Acyl Chloride) Aryl Ketone Intermediate->Aryl Component 2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

This strategy involves the Friedel-Crafts acylation of a suitably protected phenol (B47542) derivative (Aryl Component 1) with a substituted acyl chloride (Aryl Component 2) to form an aryl ketone intermediate. Subsequent reduction of the ketone functionality yields the desired diarylmethane core. Modifications to both aryl components will allow for the generation of a library of this compound derivatives for SAR studies.

Experimental Protocols

General Protocol for the Synthesis of the Diaryl Ketone Intermediate via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the key aryl ketone intermediate.

Materials:

  • Substituted phenol or anisole (B1667542) derivative (Aryl Component 1)

  • Substituted benzoyl chloride (Aryl Component 2)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted phenol or anisole derivative (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the substituted benzoyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ketone intermediate.

General Protocol for the Reduction of the Diaryl Ketone to the Diarylmethane Core

This protocol describes the reduction of the ketone to the corresponding methylene (B1212753) group.

Materials:

  • Diaryl ketone intermediate

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask containing the diaryl ketone intermediate (1.0 eq), add anhydrous DCM.

  • Add triethylsilane (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diarylmethane core.

Proposed this compound Derivatives for SAR Studies

To explore the SAR of this compound, systematic modifications of its structure are proposed. The following table outlines a series of derivatives targeting key positions on the molecule.

Derivative Modification on Ring A (from Aryl Component 1) Modification on Ring B (from Aryl Component 2) Modification on the Linker Rationale
HB-01 4-OH, 3-OCH₃ (this compound)4-OH, 3-OCH₃ (this compound)-CH(CH₃)CH(CH₃)CH₂OAc (this compound)Parent compound for baseline activity
HB-02 4-OCH₃, 3-OCH₃4-OH, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OAcInvestigate the importance of the free phenolic hydroxyl group on Ring A
HB-03 4-OH, 3-OCH₃4-OCH₃, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OAcInvestigate the importance of the free phenolic hydroxyl group on Ring B
HB-04 4-F, 3-OCH₃4-OH, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OAcExplore the effect of a bioisosteric replacement for the hydroxyl group
HB-05 4-OH, 3-OCH₃4-F, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OAcExplore the effect of a bioisosteric replacement for the hydroxyl group
HB-06 4-OH, 3-H4-OH, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OAcDetermine the contribution of the methoxy (B1213986) group on Ring A
HB-07 4-OH, 3-OCH₃4-OH, 3-H-CH(CH₃)CH(CH₃)CH₂OAcDetermine the contribution of the methoxy group on Ring B
HB-08 4-OH, 3-OCH₃4-OH, 3-OCH₃-CH(CH₃)CH(CH₃)CH₂OHAssess the role of the acetate (B1210297) ester
HB-09 4-OH, 3-OCH₃4-OH, 3-OCH₃-(CH₂)₄-Simplify the linker to understand its steric and electronic contributions

Proposed Biological Evaluation for SAR Studies

Given the reported activities of compounds from Machilus robusta, a tiered approach to biological screening is recommended.

Workflow for Biological Evaluation

Biological Evaluation Workflow Synthesized this compound Derivatives Synthesized this compound Derivatives Primary Screening Primary Screening: - Cytotoxicity (e.g., MTT assay) - Anti-HIV (e.g., p24 antigen assay) - Antioxidant (e.g., DPPH assay) Synthesized this compound Derivatives->Primary Screening Active Compounds Active Compounds Primary Screening->Active Compounds Secondary Screening Secondary Screening: - Hepatoprotective assay - Neuroprotective assay - Enzyme inhibition assays Active Compounds->Secondary Screening Lead Candidates Lead Candidates Secondary Screening->Lead Candidates Mechanism of Action Studies Mechanism of Action Studies: - Western Blot - Gene expression analysis Lead Candidates->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: Tiered workflow for biological evaluation.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay will determine the general toxicity of the synthesized compounds against various cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Normal human cell line (e.g., HFF-1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in complete DMEM. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the analysis of SAR.

Derivative IC₅₀ (µM) - HeLa IC₅₀ (µM) - HepG2 IC₅₀ (µM) - HFF-1 Anti-HIV Activity (EC₅₀, µM) Antioxidant Activity (IC₅₀, µM)
HB-01
HB-02
HB-03
HB-04
HB-05
HB-06
HB-07
HB-08
HB-09

Hypothetical Signaling Pathway

Based on the neuroprotective activities of related natural products, a hypothetical signaling pathway that could be modulated by this compound derivatives is the PI3K/Akt pathway, which is crucial for neuronal survival.

Hypothetical Signaling Pathway This compound Derivative This compound Derivative Receptor Growth Factor Receptor This compound Derivative->Receptor Activates? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Bcl-2 Bcl-2 (anti-apoptotic) Bad->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway.

By following these application notes and protocols, researchers can systematically synthesize and evaluate this compound derivatives to elucidate their structure-activity relationships and potentially identify novel therapeutic leads.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Henriol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henriol B, a lindenane-type sesquiterpenoid isolated from Chloranthus henryi, is a molecule of growing interest due to the therapeutic potential of compounds from this genus. The antioxidant activity of phytochemicals is a critical parameter in the evaluation of their potential for the development of new drugs, particularly for diseases associated with oxidative stress. These application notes provide a comprehensive overview of the methods for assessing the antioxidant activity of this compound, including both chemical and cell-based assays. Detailed protocols for key experiments are provided to enable researchers to evaluate its antioxidant potential systematically.

Data Presentation

While specific antioxidant activity data for purified this compound is not extensively available in the public domain, the following table summarizes representative antioxidant data for a total flavonoid extract from Chloranthus henryi. This data can serve as a preliminary benchmark for researchers investigating the antioxidant properties of this compound. It is recommended that researchers experimentally determine the specific values for the purified compound.

AssayTest SubstanceConcentrationResultReference
DPPH Radical ScavengingTotal Flavonoid Extract from Chloranthus henryi0.8 mg/mL76.2% scavenging rate[1]

Key Experiments and Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control. Prepare a series of concentrations in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

      where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to scavenge these radicals is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a stock solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

    • Prepare a series of concentrations of this compound and a positive control (Trolox) in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of this compound, Trolox, or phosphate buffer (as a blank) to the wells.

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or an automated injector.

    • Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes in a fluorescence microplate reader with temperature control at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, the positive control, and the this compound samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is typically expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of a known concentration of Trolox.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. Cells are loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, it is deacetylated to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to prevent the formation of DCF is a measure of its cellular antioxidant activity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate culture medium.

    • Seed the cells in a 96-well black, clear-bottom microplate and grow until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in treatment medium for 1 hour.

    • Remove the treatment medium and add a solution containing DCFH-DA. Incubate for a specified time to allow for cellular uptake.

    • Wash the cells with PBS to remove excess probe.

    • Add a free radical initiator, such as AAPH, to induce cellular oxidative stress.

    • Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the control and treated wells.

    • Calculate the CAA value using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin (B1663063) equivalents (QE).

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound and Control Solutions add_sample Add this compound/ Control prep_sample->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Generate ABTS•+ Radical Cation add_abts Add ABTS•+ to 96-well plate prep_abts->add_abts prep_sample Prepare this compound and Control Solutions add_sample Add this compound/ Control prep_sample->add_sample add_abts->add_sample incubate Incubate 6 min in the dark add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Signaling Pathway

Research on Shizukahenriol, a closely related compound from Chloranthus henryi, has shown that it exerts its antioxidant effects in a cellular context through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HenriolB This compound Nrf2_Keap1 Nrf2-Keap1 Complex HenriolB->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Ub Ubiquitination Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Gene_Expression Initiates Transcription Antioxidant_Response Cellular Antioxidant Response Gene_Expression->Antioxidant_Response Leads to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols: Henriol B in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

To the User:

Extensive research has revealed no existing scientific literature or data pertaining to a compound named "Henriol B." This suggests that "this compound" may be a novel, unpublicized compound, a proprietary name not yet in the public domain, or potentially a misnomer.

Therefore, the creation of detailed Application Notes and Protocols for "this compound" is not feasible at this time. The following sections are provided as a template and will be populated with specific data, protocols, and diagrams once verifiable information on this compound becomes available.

I. Overview and Putative Applications

(This section will be completed upon identification of this compound in scientific literature.)

II. Quantitative Data Summary

(The following tables are placeholders and will be populated with experimental data on this compound.)

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineThis compound Conc. (µM)Inhibition of Proliferation (%)Apoptosis Induction (Fold Change)
(e.g., MCF-7)
(e.g., HeLa)
(e.g., A549)

Table 2: Anti-inflammatory Effects of this compound

Cell ModelTreatmentTNF-α Reduction (%)IL-6 Reduction (%)NO Production Inhibition (%)
(e.g., LPS-stimulated RAW 264.7)This compound (µM)
Control

Table 3: Neuroprotective Effects of this compound

Neuronal Cell ModelInsultThis compound Conc. (µM)Neuronal Viability (%)Reduction in Oxidative Stress (%)
(e.g., SH-SY5Y)(e.g., H2O2)
Control

III. Key Experimental Protocols

(The following protocols are generalized templates and will be adapted with specific parameters for this compound when available.)

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an ECL detection system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Extract total RNA from treated and control cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method, with a housekeeping gene for normalization.

IV. Signaling Pathways and Mechanisms

(The following diagrams are illustrative examples of signaling pathways that might be relevant to a compound with anticancer, anti-inflammatory, or neuroprotective effects. They will be replaced with specific pathways modulated by this compound once this information is known.)

cluster_0 Putative Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NF-kB NF-kB MyD88->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription This compound This compound This compound->NF-kB Inhibits

Caption: Hypothetical inhibition of the NF-kB signaling pathway by this compound.

cluster_1 Potential Apoptosis Induction Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Henriol B: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Henriol B is a novel synthetic compound demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. These application notes provide detailed protocols for the in vitro use of this compound, including treatment of cell cultures, assessment of cellular viability, and analysis of apoptosis induction. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Mechanism of Action

This compound is postulated to induce apoptosis in cancer cells through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3] This inhibition leads to the downstream activation of the caspase cascade, culminating in programmed cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined following a 72-hour treatment period using a standard MTT assay.

Cell LineCancer TypeIC50 (µM)
HBC-1Breast Cancer15.2 ± 1.8
HNC-2Non-Small Cell Lung Cancer22.5 ± 2.5
HPC-3Prostate Cancer18.9 ± 2.1
HGC-4Gastric Cancer25.1 ± 3.0
Table 2: Induction of Apoptosis by this compound in HBC-1 Cells

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after a 48-hour treatment with this compound.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound1015.8 ± 1.95.2 ± 0.721.0 ± 2.6
This compound2028.4 ± 3.112.7 ± 1.541.1 ± 4.6
This compound4045.2 ± 4.525.8 ± 2.971.0 ± 7.4

Experimental Protocols

General Cell Culture Protocol
  • Cell Thawing and Seeding :

    • Rapidly thaw cryopreserved cells in a 37°C water bath.[4]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 300 x g for 3 minutes to pellet the cells.[4]

    • Resuspend the cell pellet in fresh complete culture medium and seed into a T75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Cell Maintenance :

    • Monitor cell growth daily.

    • When cells reach 80-90% confluency, subculture them.

    • Aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable volume of Trypsin-EDTA solution.[4]

    • Neutralize the trypsin with complete culture medium and re-seed the cells into new flasks at the desired density.

This compound Treatment Protocol
  • Preparation of this compound Stock Solution :

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment :

    • Seed cells in the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays and protein extraction).

    • Allow the cells to attach and grow overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with 0.1% DMSO) in each experiment.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway Diagram

HenriolB_Signaling_Pathway HenriolB This compound PI3K PI3K HenriolB->PI3K P_AKT p-AKT (Active) PI3K->P_AKT Activates AKT AKT Bcl2 Bcl-2 P_AKT->Bcl2 Activates Caspase9 Caspase-9 P_AKT->Caspase9 Inhibits Bax Bax Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow start Start: Cancer Cell Culture seed Seed cells in appropriate plates start->seed treat Treat with this compound (0-40 µM) and Vehicle Control seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis protein Protein Analysis (Western Blot) incubate->protein viability_end Quantify Cell Viability viability->viability_end apoptosis_end Quantify Apoptotic Cells apoptosis->apoptosis_end protein_end Analyze Protein Expression (p-AKT, Caspase-3) protein->protein_end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound X Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when trying to improve the yield of Compound X?

A1: Improving the yield of a natural product like Compound X requires a systematic approach. Key initial steps include:

  • Source Material Verification: Ensure the correct identification and quality of the natural source material. Factors like geographical location, harvest time, and post-harvest handling can significantly impact the concentration of the target compound.[1]

  • Literature Review: Conduct a thorough search for existing data on the biosynthesis, extraction, and purification of structurally similar compounds. This can provide valuable starting points for optimization.

  • Analytical Method Development: Establish a robust and validated analytical method for the accurate quantification of Compound X in complex mixtures.[2][3] This is crucial for tracking yield improvements at each stage.

Q2: How can I optimize the extraction of Compound X from my source material?

A2: The choice of extraction method and solvent is critical for maximizing yield.[4][5] Consider the following:

  • Solvent Selection: The polarity of the solvent should match that of Compound X. It is often beneficial to perform sequential extractions with solvents of varying polarities.

  • Extraction Technique: Different techniques offer various advantages. Maceration is simple but may be time-consuming. More advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) can improve efficiency and yield, but may require specialized equipment.[1][4]

  • Temperature and Time: For thermolabile compounds, it is crucial to avoid high temperatures during extraction.[5] The optimal extraction time should be determined experimentally to ensure maximum recovery without degradation.

Q3: What factors in the natural source itself can affect the yield of Compound X?

A3: The yield of secondary metabolites like Compound X is often influenced by various environmental and genetic factors. These include:

  • Genetics: Different species or even subspecies of the source organism can have varying production levels of Compound X.

  • Environmental Conditions: Factors such as soil composition, light exposure, temperature, and water availability can significantly alter the metabolic pathways of the organism, thereby affecting the yield of the target compound.

  • Harvesting Time: The concentration of Compound X may vary depending on the developmental stage of the source organism.

Troubleshooting Guides

Low Yield During Extraction
Symptom Possible Cause Suggested Solution
Low concentration of Compound X in the crude extract. Inefficient cell lysis.The structure of the cell wall and membrane can be a barrier.[5] Consider mechanical disruption (e.g., grinding in liquid nitrogen) or enzymatic digestion prior to solvent extraction.[5]
Improper solvent choice.The polarity of the extraction solvent may not be optimal for Compound X. Perform small-scale extractions with a range of solvents of varying polarities to identify the most effective one.
Degradation of Compound X.The compound may be sensitive to heat, light, or pH.[5] Use extraction methods that avoid high temperatures, protect the sample from light, and consider using buffered extraction solvents.
Significant loss of Compound X during solvent removal. Co-evaporation of a volatile compound.If Compound X is volatile, use gentle evaporation techniques like rotary evaporation under reduced pressure and at a low temperature.
Precipitation of the compound.The compound may be poorly soluble in the final concentrated solution. Try re-dissolving the residue in a small amount of a stronger solvent.
Issues During Purification
Symptom Possible Cause Suggested Solution
Co-elution of impurities with Compound X during chromatography. Suboptimal chromatographic conditions.Adjust the mobile phase composition, gradient, or stationary phase to improve resolution.[6] Consider using a different chromatographic technique (e.g., switching from normal-phase to reverse-phase HPLC).
The presence of structurally similar compounds.High-resolution purification techniques like preparative HPLC or counter-current chromatography may be necessary to separate closely related compounds.
Low recovery of Compound X from the chromatographic column. Irreversible adsorption to the stationary phase.This can occur due to strong interactions between the compound and the column material. Try changing the pH of the mobile phase or adding a competitive binding agent.
Precipitation on the column.The compound may be precipitating at the concentration being loaded. Reduce the sample concentration or use a stronger solvent in the mobile phase.[6]

Experimental Protocols

General Protocol for Solvent Extraction Optimization
  • Sample Preparation: Grind the dried and powdered source material to a uniform consistency.

  • Solvent Screening:

    • Weigh equal amounts of the powdered material (e.g., 1 g) into separate flasks.

    • Add a fixed volume (e.g., 20 mL) of different solvents (e.g., hexane, ethyl acetate, methanol, and water) to each flask.

    • Agitate the flasks for a defined period (e.g., 24 hours) at a constant temperature.

  • Extraction:

    • Filter each mixture and collect the supernatant.

    • Evaporate the solvent under reduced pressure.

  • Quantification:

    • Re-dissolve the dried extracts in a known volume of a suitable solvent.

    • Analyze the concentration of Compound X in each extract using a validated analytical method (e.g., HPLC-UV, LC-MS).[2]

  • Data Analysis: Compare the yield of Compound X obtained with each solvent to determine the most efficient one.

Protocol for Solid-Phase Extraction (SPE) Cleanup of Crude Extract
  • Column Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading: Dissolve a known amount of the crude extract in the equilibration solvent and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

  • Elution: Elute Compound X from the cartridge using a stronger solvent.

  • Analysis: Analyze the eluted fraction for the purity and concentration of Compound X.

Quantitative Data Summary

Comparison of Analytical Quantification Methods for a Target Compound
Parameter HPLC-UV HPLC-MS UPLC-MS/MS
Linearity (R²) >0.999>0.99>0.999
Limit of Detection (LOD) ~50-100 ng/mL~0.5-10 ng/mLSub-ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically >150 ng/mL~1.5-30 ng/mLng/mL to pg/mL range
Precision (RSD%) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 8% (Inter-day)< 15%
Accuracy/Recovery (%) 96.3% - 102.3%95% - 105%85% - 115%
Data presented is generalized based on typical performance characteristics for small molecules and should be validated for the specific compound of interest.[2]

Visualizations

experimental_workflow cluster_start Start: Low Yield of Compound X cluster_optimization Optimization Stages cluster_analysis Analysis & Iteration cluster_end Goal start Initial State: Low Yield source_material Source Material Optimization start->source_material Evaluate Source extraction Extraction Optimization source_material->extraction Optimized Material purification Purification Optimization extraction->purification Crude Extract quantification Quantification of Compound X purification->quantification Purified Fractions analysis Data Analysis & Comparison quantification->analysis Yield Data analysis->source_material Iterate end Improved Yield of Compound X analysis->end Achieved Target Yield

Caption: Experimental workflow for improving the yield of Compound X.

biosynthesis_pathway precursor Primary Metabolite (e.g., Amino Acid, Acetyl-CoA) intermediate1 Intermediate A precursor->intermediate1 Biosynthesis Step 1 intermediate2 Intermediate B intermediate1->intermediate2 Biosynthesis Step 2 enzyme1 Enzyme 1 compound_x Compound X intermediate2->compound_x Final Biosynthesis Step enzyme2 Enzyme 2 degradation Degradation Products compound_x->degradation Degradation enzyme3 Enzyme 3 degradative_enzyme Degradative Enzymes enzyme1->intermediate1 enzyme2->intermediate2 enzyme3->compound_x degradative_enzyme->degradation

Caption: A generalized biosynthetic pathway for Compound X.

troubleshooting_tree cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues start Low Yield of Compound X q_extraction Is the crude extract showing low activity/concentration? start->q_extraction sol_lysis Improve cell lysis (mechanical/enzymatic) q_extraction->sol_lysis Yes q_purification Is recovery low after chromatography? q_extraction->q_purification No sol_solvent Screen for optimal extraction solvent sol_lysis->sol_solvent sol_conditions Optimize chromatographic conditions (mobile/stationary phase) q_purification->sol_conditions Yes q_stability Is there evidence of degradation? q_purification->q_stability No sol_loading Reduce sample concentration to avoid precipitation sol_conditions->sol_loading sol_temp Use low-temperature methods q_stability->sol_temp Yes sol_protect Protect from light and use buffered solutions sol_temp->sol_protect

Caption: Troubleshooting decision tree for low yield of Compound X.

References

Technical Support Center: Overcoming Henriol B Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Henriol B (also known as Chloramultilide D), a dimeric sesquiterpenoid with potential therapeutic applications. Given the limited specific data on this compound's solubility, this guide draws upon established methods for enhancing the solubility of poorly soluble natural products, particularly those in the terpenoid class.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its aqueous solubility a concern?

This compound is a dimeric sesquiterpenoid isolated from Chloranthus spicatus.[1][2] Like many other complex natural products, its intricate and largely hydrophobic structure contributes to poor solubility in aqueous media. This low solubility can significantly hinder its use in in vitro biological assays and the development of aqueous formulations for in vivo studies, ultimately limiting its therapeutic potential.

2. What are the common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Co-solvency: Utilizing a mixture of a primary solvent (like water) with one or more water-miscible organic solvents.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale, thereby increasing its surface area and dissolution rate.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid state.

3. How do I choose the best solubilization method for my experiment?

The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro cell culture, in vivo animal model), and the tolerance of the system to excipients. For initial in vitro screening, co-solvents like DMSO are often used. For applications requiring higher concentrations or for in vivo studies, cyclodextrin complexation or nanoparticle formulations are generally more suitable due to their lower toxicity profiles compared to high concentrations of organic co-solvents.

4. Are there any known biological signaling pathways affected by this compound?

While specific signaling pathways for this compound have not been extensively elucidated, related sesquiterpenoids isolated from Chloranthus species have been shown to exhibit neuroprotective effects through the activation of the Akt signaling pathway.[3] This suggests that this compound might also interact with similar cellular pathways. Further research is needed to confirm the precise mechanisms of action.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: You dissolve this compound in an organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer, but you observe immediate or eventual precipitation.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Low Solubility Limit Exceeded Decrease the final concentration of this compound in the aqueous buffer.The compound remains in solution.
Insufficient Organic Co-solvent Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Note: Be mindful of the solvent tolerance of your experimental system.This compound remains dissolved.
pH-dependent Solubility Adjust the pH of your aqueous buffer. The solubility of some compounds can be influenced by pH.Solubility is improved at a different pH.
Compound Instability Prepare fresh solutions immediately before use. Some compounds can degrade or aggregate over time in solution.Freshly prepared solutions do not show precipitation.
Issue 2: Low Entrapment Efficiency in Nanoparticle Formulations

Problem: When preparing this compound-loaded nanoparticles, the amount of encapsulated drug is lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Poor Affinity for the Nanoparticle Core Experiment with different nanoparticle materials (e.g., PLGA, liposomes, solid lipid nanoparticles).Improved interaction between this compound and the nanoparticle matrix leads to higher entrapment.
Suboptimal Formulation Parameters Optimize the drug-to-polymer/lipid ratio, solvent selection, and stirring speed during formulation.A systematic optimization of parameters increases the encapsulation efficiency.
Drug Crystallization During Formulation Increase the solvent evaporation rate or use a different solvent system to prevent premature drug crystallization.Rapid removal of the organic solvent traps the drug in an amorphous state within the nanoparticles.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential improvements in this compound solubility using different techniques. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.

Table 1: this compound Solubility in Different Co-solvent Systems

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None (Water)0< 0.1
DMSO15
DMSO525
Ethanol515
PEG 4001040

Table 2: Enhancement of this compound Solubility with Cyclodextrins

Cyclodextrin TypeConcentration (mM)This compound Solubility (µg/mL)Fold Increase
None0< 0.1-
β-Cyclodextrin10220
HP-β-Cyclodextrin1015150
SBE-β-Cyclodextrin1025250

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation:

    • For a final concentration of 10 µM this compound with 0.1% DMSO in your aqueous buffer:

    • Add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer.

    • Vortex briefly to ensure complete mixing.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of the co-solvent (e.g., 0.1% DMSO) in your aqueous buffer.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over the course of your experiment.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing:

    • Accurately weigh the calculated amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Transfer the powders to a mortar.

  • Kneading:

    • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex compared to the free drug.

Protocol 3: Formulation of this compound-loaded PLGA Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80) to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Complexation cluster_nanoparticle Nanoparticle Formulation cs1 Dissolve this compound in DMSO cs2 Dilute in Aqueous Buffer cs1->cs2 cs3 Final Solution cs2->cs3 cd1 Mix this compound & Cyclodextrin cd2 Knead with Solvent cd1->cd2 cd3 Dry and Grind cd2->cd3 cd4 Soluble Complex cd3->cd4 np1 Prepare Organic & Aqueous Phases np2 Emulsification np1->np2 np3 Solvent Evaporation np2->np3 np4 Collect & Lyophilize np3->np4 np5 Nanoparticle Powder np4->np5 troubleshooting_precipitation start This compound Precipitation in Aqueous Media q1 Is final concentration too high? start->q1 a1_yes Decrease Concentration q1->a1_yes Yes q2 Is co-solvent % sufficient? q1->q2 No a2_yes Increase Co-solvent % q2->a2_yes No q3 Is pH optimal? q2->q3 Yes a3_yes Adjust Buffer pH q3->a3_yes No end Consider alternative solubilization method q3->end Yes hypothetical_akt_pathway HB This compound Receptor Cell Surface Receptor HB->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effectors Akt->Downstream phosphorylates Response Neuroprotection/ Cell Survival Downstream->Response

References

Technical Support Center: Henriol B Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of Henriol B.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stability testing on this compound?

Stability testing for this compound is crucial to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] These studies are essential for determining the re-test period and recommended storage conditions for the drug substance.[2][3] The data generated also supports regulatory submissions and ensures the safety and efficacy of the final drug product.[4]

Q2: What are forced degradation studies and why are they necessary for this compound?

Forced degradation studies, or stress testing, involve intentionally exposing this compound to harsh conditions like high heat, extreme pH, oxidation, and photolysis to accelerate its degradation.[5][6][7] These studies are critical for several reasons:

  • To identify potential degradation products and establish degradation pathways.[4][6][7]

  • To develop and validate stability-indicating analytical methods that can effectively separate and quantify degradants from the intact drug.[4][5]

  • To understand the intrinsic stability of the this compound molecule.[6]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Based on regulatory guidelines and common practices for natural products, the following stress conditions are recommended for this compound:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

The extent of degradation should ideally be between 10-20% to ensure that the analytical methods are challenged without completely degrading the sample.[5][7]

Troubleshooting Guides

Problem 1: High variability in this compound quantification results during stability testing.

  • Possible Cause: Inconsistent sample preparation or extraction efficiency.

  • Troubleshooting Steps:

    • Ensure a validated and standardized protocol for sample preparation is strictly followed.

    • Verify the accuracy and precision of all pipettes and balances used.

    • For complex matrices, consider using a robust extraction method such as solid-phase extraction (SPE).

    • Include internal standards to account for variability during sample preparation and injection.

  • Possible Cause: Instrument instability.

  • Troubleshooting Steps:

    • Perform system suitability tests before each analytical run to ensure the HPLC/UPLC system is performing within specifications.

    • Check for fluctuations in pump pressure, which could indicate leaks or air bubbles in the system.

    • Ensure the column is properly conditioned and has not exceeded its recommended lifetime.

Problem 2: No degradation of this compound is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the temperature, duration of exposure, or concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Ensure direct exposure of the sample to the stressor. For photostability, ensure the container is transparent to the relevant wavelengths.

    • For water-sensitive compounds, consider using anhydrous conditions for stress testing to investigate degradation pathways that are not initiated by hydrolysis.[8]

  • Possible Cause: The analytical method is not stability-indicating.

  • Troubleshooting Steps:

    • The analytical method may not be able to separate the degradation products from the parent peak.

    • Develop a new method or modify the existing one (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better separation.

    • Use a photodiode array (PDA) detector to check for peak purity.

Problem 3: The mass balance in the stability study is less than 95%.

  • Possible Cause: Some degradation products are not being detected.

  • Troubleshooting Steps:

    • Degradants may not have a chromophore and are therefore not detected by a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Degradation products may be volatile and lost during sample preparation.

    • The degradants may be strongly retained on the analytical column. A thorough column wash after each run is crucial.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and its Degradants

This protocol outlines a typical reversed-phase HPLC-UV method for the analysis of this compound stability samples.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

    • Perform forced degradation as per the specified stress conditions.

    • Neutralize the samples if strong acids or bases were used.

    • Dilute the samples to an appropriate concentration within the linear range of the calibration curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-MS for Identification of Degradation Products

This protocol is for the identification of unknown degradation products using an HPLC system coupled to a mass spectrometer.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column and Mobile Phase: Same as the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan for identification and MS/MS for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradants Detected
0.1 M HCl24 hours60°C15.23
0.1 M NaOH24 hours60°C22.54
3% H₂O₂24 hoursRoom Temp18.72
Thermal48 hours80°C12.12
Photolytic--9.81

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis HPLC_UV HPLC-UV for Quantification Acid->HPLC_UV Analyze HPLC_MS HPLC-MS for Identification Acid->HPLC_MS Analyze Base Base Hydrolysis Base->HPLC_UV Analyze Base->HPLC_MS Analyze Oxidation Oxidation Oxidation->HPLC_UV Analyze Oxidation->HPLC_MS Analyze Thermal Thermal Thermal->HPLC_UV Analyze Thermal->HPLC_MS Analyze Photo Photolytic Photo->HPLC_UV Analyze Photo->HPLC_MS Analyze SIAM Stability-Indicating Method HPLC_UV->SIAM Deg_Pathways Degradation Pathways HPLC_MS->Deg_Pathways Henriol_B This compound Drug Substance Henriol_B->Acid Expose to Henriol_B->Base Expose to Henriol_B->Oxidation Expose to Henriol_B->Thermal Expose to Henriol_B->Photo Expose to

Caption: Forced degradation workflow for this compound.

Signaling_Pathway Degradant_X Degradant X Receptor Cell Surface Receptor Degradant_X->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Altered Gene Expression TF->Gene_Expression Regulates

Caption: Hypothetical signaling pathway affected by a degradant.

References

Technical Support Center: Optimizing Henriol B Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Henriol B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range would be from 0.01 µM to 100 µM, using serial dilutions (e.g., 1:10 followed by 1:2 dilutions) to cover several orders of magnitude. This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.

Q2: Which cell viability assay is most suitable for use with this compound?

A2: The choice of assay depends on the expected mechanism of action of this compound and the specific research question. Common assays include:

  • MTT/MTS/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity through the reduction of tetrazolium salts and are widely used for assessing cytotoxicity and cell proliferation.[1][2][3]

  • Resazurin (alamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and is generally more sensitive than tetrazolium-based assays.[1][4]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP levels as an indicator of viable, metabolically active cells.[5]

  • Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): This fluorescence microscopy-based method provides a direct count of live and dead cells, offering insights into membrane integrity.

It is often advisable to use more than one type of assay to confirm results, as different assays measure different aspects of cell health.[2][4]

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time can vary depending on the cell type and the mechanism of action of this compound. A standard starting point is to perform a time-course experiment, for example, incubating cells for 24, 48, and 72 hours. This will help determine if the compound has a rapid (acute) or a slow (chronic) effect on cell viability.

Q4: I am observing high variability between my replicate wells. What could be the cause?

A4: High variability can be due to several factors:

  • Uneven cell seeding: Ensure a homogeneous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Compound precipitation: this compound might be precipitating at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent.

  • Inconsistent incubation times: Ensure that the addition of this compound and the assay reagents is performed consistently across the plate.

Q5: My negative control (vehicle-treated) cells are showing low viability. What should I do?

A5: Low viability in the negative control group could indicate a problem with the vehicle (e.g., DMSO) concentration, the cell culture conditions, or the assay itself.

  • Vehicle toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle-only control to check for toxicity.

  • Cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Assay interference: The vehicle or components of the media may be interfering with the assay reagents. Consult the assay manufacturer's guidelines for potential interfering substances.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No dose-dependent effect observed - Concentration range is too high or too low.- Incubation time is too short or too long.- Compound is inactive in the tested cell line.- Test a broader concentration range (e.g., 0.001 µM to 200 µM).- Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).- Try a different cell line or a positive control compound to ensure the assay is working correctly.
IC50 value is not reproducible - Inconsistent cell seeding density.- Variation in incubation times.- Passage number of cells is too high.- Standardize cell seeding protocol and use a cell counter for accuracy.- Ensure consistent timing for all experimental steps.- Use cells from a lower passage number and maintain consistent cell culture practices.
High background signal in the assay - Contamination of cell culture.- Interference from the phenol (B47542) red in the culture medium.- Reagent instability.- Regularly check for and discard contaminated cultures.- Use phenol red-free medium for the assay.- Prepare fresh reagents and store them according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and prepare a single-cell suspension.

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubation: Incubate the plate for 24, 48, and 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: At each time point, perform a standard cell viability assay (e.g., MTT or Resazurin).

  • Analysis: Determine the cell density that results in logarithmic growth over the desired experimental duration and provides a robust signal-to-noise ratio for the chosen assay.

Protocol 2: this compound Concentration-Response Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.

  • Treatment: Remove the old media and add fresh media containing the different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Visual Guides

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plates A->C B Prepare this compound Stock Solutions D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform Cell Viability Assay E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate IC50 Value G->H

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start High Variability in Replicates? A Check Cell Seeding Technique Start->A Yes F Consider Assay-Specific Issues Start->F No B Evaluate for Edge Effects A->B C Inspect for Compound Precipitation B->C D Review Pipetting Consistency C->D E Problem Resolved D->E

Caption: Troubleshooting logic for high replicate variability.

Signaling_Pathway_Hypothesis HenriolB This compound Receptor Cell Surface Receptor HenriolB->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: Troubleshooting Henriol B Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Henriol B in their experiments and may be encountering unexpected or inconsistent results. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and mitigate potential interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is an investigational small molecule designed as a potent and selective inhibitor of the (fictional) B-Cell Receptor-Associated Kinase (BRAK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in certain B-cell malignancies. This compound is intended to bind to the ATP-binding pocket of BRAK, preventing downstream signaling and inducing apoptosis in malignant B-cells.

Q2: My fluorescence-based assay shows high activity for this compound, even in my negative controls. What could be the cause?

This issue is often indicative of autofluorescence, where this compound itself emits light at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[1] To confirm this, you should run a control experiment with this compound in the assay buffer without the target enzyme or other key reagents and measure the fluorescence.[1]

Q3: I'm observing a very steep, non-sigmoidal dose-response curve in my inhibition assay with this compound. What might be happening?

A steep, non-sigmoidal dose-response curve can be a sign of compound aggregation.[1] At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to what appears to be potent inhibition.[2] This is a common artifact in high-throughput screening.

Q4: How can I differentiate between true inhibition and inhibition due to aggregation?

A standard method to test for aggregation-based inhibition is to repeat the assay with the inclusion of a non-ionic detergent, such as 0.01% Triton X-100.[1][2] If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the observed activity was due to aggregation.

Q5: My results with this compound are highly variable between replicate wells. What could be the reason?

High variability can also be a symptom of compound aggregation.[1] The stochastic nature of aggregate formation can lead to inconsistent results across different wells. It is also worth ensuring proper mixing and dissolution of the compound.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay.

  • Signal is present in wells containing only this compound and buffer, without the target protein.

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.

  • Include control wells containing only the assay buffer as a blank.

  • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve.

  • Activity is sensitive to the presence of detergents.

  • High variability in results between replicate wells.[1]

Troubleshooting Protocol:

  • Repeat your primary inhibition assay.

  • In parallel, run an identical assay where a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) is included in the assay buffer.[1][2]

  • Compare the dose-response curves with and without the detergent.

  • A significant rightward shift or complete loss of the inhibition curve in the presence of detergent is strong evidence for colloidal aggregation.[1]

Quantitative Data Summary

The following table summarizes fictional data for this compound in various assay formats, illustrating how interference can manifest.

Assay TypeTargetThis compound IC50 (µM)This compound IC50 (µM) with 0.01% Triton X-100Notes
Fluorescence PolarizationBRAK Kinase0.550The significant shift in IC50 suggests the initial potent activity was likely due to aggregation.
Absorbance (Coupled Enzyme)BRAK Kinase1.21.5Minimal shift in IC50 suggests less interference from aggregation in this assay format.
Cell-Based ProliferationB-Cell Line2.52.7Cell-based assays are often less prone to aggregation artifacts due to the presence of serum proteins and lipids.
Autofluorescence ControlNoneN/AN/AThis compound shows significant fluorescence at 485nm(Ex)/520nm(Em) at concentrations > 1µM.

Signaling Pathways and Workflows

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk BCR->Syk Antigen Antigen Antigen->BCR Activation PI3K PI3K Lyn->PI3K BLNK BLNK Syk->BLNK BRAK BRAK BLNK->BRAK PLCg2 PLCγ2 BLNK->PLCg2 BTK BTK BLNK->BTK Downstream Downstream Signaling (NF-κB, MAPK) BRAK->Downstream PI3K->BTK BTK->PLCg2 Proliferation Cell Proliferation & Survival Downstream->Proliferation HenriolB This compound HenriolB->BRAK

Caption: Hypothetical B-Cell Receptor signaling pathway targeted by this compound.

Troubleshooting_Workflow Start Initial Hit from Primary Assay Check_Fluorescence Is assay fluorescence-based? Start->Check_Fluorescence Autofluorescence_Test Run Autofluorescence Control Assay Check_Fluorescence->Autofluorescence_Test Yes Aggregation_Test Run Assay with 0.01% Triton X-100 Check_Fluorescence->Aggregation_Test No Is_Autofluorescent Is it autofluorescent? Autofluorescence_Test->Is_Autofluorescent Is_Autofluorescent->Aggregation_Test No Interference_Artifact Interference Artifact Is_Autofluorescent->Interference_Artifact Yes Is_Aggregator Is activity detergent-sensitive? Aggregation_Test->Is_Aggregator Orthogonal_Assay Perform Orthogonal Assay (e.g., different technology) Is_Aggregator->Orthogonal_Assay No Is_Aggregator->Interference_Artifact Yes Genuine_Hit Genuine Hit Orthogonal_Assay->Genuine_Hit

References

Technical Support Center: Henriol B Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "Henriol B," also known as Chloramultilide D, a dimeric sesquiterpenoid isolated from Chloranthus spicatus, is limited.[1] Data regarding its specific mechanism of action, signaling pathways, and established dosages from animal studies are not available in the public domain. The following technical support center is a comprehensive template designed to guide researchers in establishing their own dosage optimization protocols and to serve as a framework for organizing internal experimental data.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in our initial in vivo efficacy study?

A1: For a novel compound like this compound with no prior public data, a weight-of-evidence approach is recommended. This involves:

  • In Vitro Data Extrapolation: Use the in vitro EC50 or IC50 values from your cell-based assays as a starting point. Several models exist for extrapolating in vitro concentrations to in vivo doses.

  • Literature Review of Similar Compounds: If other sesquiterpenoid dimers have been studied for similar therapeutic indications, their reported effective dose ranges in relevant animal models can provide a valuable starting point.

  • Acute Toxicity Study: A preliminary acute toxicity study in a small number of animals can help establish a maximum tolerated dose (MTD) and inform the selection of a safe starting dose for efficacy studies.

Q2: Which animal model is most appropriate for our studies with this compound?

A2: The choice of animal model is highly dependent on the therapeutic indication for this compound. Key considerations include:

  • Disease Pathophysiology: Select a model that recapitulates the key aspects of the human disease you are targeting.

  • Compound Metabolism: Consider potential species differences in the metabolism of this compound.

  • Translatability: Choose a model with good predictive validity for clinical outcomes in humans. For example, for oncology indications, patient-derived xenograft (PDX) models are often preferred.

Q3: What is the recommended formulation and route of administration for this compound in animal studies?

A3: The formulation and route of administration should be selected to ensure adequate bioavailability and exposure of this compound at the target site.

  • Solubility: Due to its chemical nature as a sesquiterpenoid, this compound may have poor aqueous solubility. A solubility screen should be performed to identify suitable vehicles (e.g., DMSO, PEG400, Tween 80, corn oil).

  • Route of Administration: The intended clinical route of administration should be considered. Common routes in preclinical studies include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice will depend on the desired pharmacokinetic profile and the formulation.

Troubleshooting Guide

Q1: We are observing high variability in our experimental results between animals in the same dose group. What could be the cause?

A1: High inter-animal variability can stem from several factors:

  • Formulation Issues: If this compound is not fully solubilized or forms a suspension, it can lead to inconsistent dosing. Ensure the formulation is homogenous and stable throughout the dosing period.

  • Dosing Technique: Inconsistent administration technique (e.g., variable injection depth for IP or SC routes, incomplete oral gavage) can lead to variable absorption. Ensure all personnel are properly trained.

  • Animal Health and Husbandry: Underlying health issues or stress in the animals can impact their response to treatment. Ensure consistent housing conditions and monitor animal health closely.

  • Biological Variability: In some models, particularly those with spontaneous disease development, inherent biological variability can be high. Increasing the group size (n) may be necessary to achieve statistical power.

Q2: We are not observing a clear dose-response relationship with this compound. What steps should we take?

A2: A lack of a clear dose-response relationship can be challenging. Consider the following:

  • Dose Range: The selected dose range may be too narrow or may not cover the therapeutic window. You may need to test a wider range of doses, including higher doses if no toxicity has been observed.

  • Pharmacokinetics: The compound may have a very short half-life, and the dosing frequency may be insufficient to maintain therapeutic concentrations. A preliminary pharmacokinetic study is highly recommended.

  • Target Engagement: It is crucial to confirm that this compound is reaching its intended target tissue and engaging with its molecular target at the doses being tested. This can be assessed through biomarker analysis in tissue samples.

  • Mechanism of Action: The hypothesized mechanism of action may be incorrect, or the chosen in vivo model may not be appropriate to evaluate it.

Q3: We observed unexpected toxicity at a dose we predicted to be safe. What are the next steps?

A3: Unexpected toxicity requires immediate attention:

  • Stop Dosing and Monitor: Cease administration of the compound and closely monitor the affected animals. Provide supportive care as needed.

  • Necropsy and Histopathology: Perform a full necropsy and histopathological analysis of major organs to identify the target organs of toxicity.

  • Review Formulation: Ensure there are no issues with the formulation vehicle itself, which could be causing toxicity.

  • Refine Dose Selection: Based on the toxicological findings, a new, lower MTD should be established, and subsequent efficacy studies should use doses well below this level.

Data Presentation

Table 1: Example Dose-Range Finding Study Summary for this compound in a Murine Model
GroupThis compound Dose (mg/kg)Route of Admin.Dosing FrequencyNBody Weight Change (%)Tumor Volume Change (%)Observations
1Vehicle ControlPOQD10+5.2+150No adverse effects
210POQD10+4.8+110No adverse effects
330POQD10+2.1+60No adverse effects
4100POQD10-8.5-20Mild lethargy noted
5300POQD5-20.1N/ADosing stopped due to toxicity
Table 2: Example Pharmacokinetic Parameters of this compound in Rats
Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
10IV15000.132002.5
50PO4502.045003.1

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in a Xenograft Mouse Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: Implant 5 x 10^6 human cancer cells (e.g., MCF-7) subcutaneously into the right flank.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into groups of 10.

  • Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG400, 50% saline.

  • Dosing:

    • Group 1: Vehicle control, administered orally (PO) once daily (QD).

    • Group 2: 10 mg/kg this compound, PO, QD.

    • Group 3: 30 mg/kg this compound, PO, QD.

    • Group 4: 100 mg/kg this compound, PO, QD.

  • Monitoring:

    • Measure tumor volume and body weight three times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint: Continue the study for 21 days or until tumor volume in the control group reaches the pre-defined endpoint. Euthanize animals if body weight loss exceeds 20% or if severe signs of toxicity are observed.

  • Analysis: At the end of the study, collect tumors and major organs for histopathological and biomarker analysis.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothetical this compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HenriolB This compound HenriolB->AKT

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 Experimental Workflow for Dose Optimization A 1. In Vitro Potency Assay (IC50) C 3. Dose-Range Finding Study A->C B 2. Acute Toxicity Study (MTD) B->C D 4. Pharmacokinetic (PK) Study C->D F Data Analysis & Decision Making C->F E 5. Efficacy Study (Optimal Dose) D->E F->E Select Dose

Caption: General experimental workflow for dose optimization.

References

Technical Support Center: Reducing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of small molecule inhibitors, exemplified by the hypothetical compound "Henriol B." The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments and offer detailed solutions and protocols.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments with this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a major concern as they can lead to misinterpretation of experimental data, where the observed biological response may be due to these off-target activities rather than the inhibition of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatable results from preclinical to clinical settings, making it crucial to identify and minimize these effects for reliable and reproducible research.[1]

Q2: How can I determine if the observed cellular phenotype is a result of this compound's on-target or off-target activity?

A2: Distinguishing between on-target and off-target effects is critical for validating your experimental findings.[2] A multi-faceted approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same protein as this compound. If both compounds produce the same phenotype, it is more likely an on-target effect.[2]

  • Utilize a Negative Control Analog: A structurally similar but biologically inactive version of this compound should be used. This control helps to ensure that the observed effects are not due to the chemical structure of the compound itself.[2]

  • Genetic Validation: Techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein can be employed. If the phenotype persists even in the absence of the target, it strongly suggests an off-target effect.[1]

Q3: What proactive measures can I take in my experimental design to minimize the potential for off-target effects from this compound?

A3: Several strategies can be implemented from the outset of your experiments to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[1]

  • Select a High-Quality Inhibitor: When possible, choose inhibitors that have been extensively characterized and are known for their high selectivity.

  • Include Appropriate Controls: Always run parallel experiments with a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any effects of the solvent.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between different cell lines. The expression levels of the on-target or potential off-target proteins can vary significantly between cell lines.[1]1. Characterize Protein Expression: Perform western blotting or qPCR to quantify the expression levels of the target protein and known off-targets in the cell lines being used. 2. Select Appropriate Cell Lines: Choose cell lines with well-documented expression of the target of interest and minimal expression of problematic off-targets.
Observed phenotype does not correlate with the known function of the target protein. The observed effect is likely due to the inhibition of one or more off-target proteins.1. Perform a Kinase Panel Screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.[3] 2. Consult Off-Target Databases: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[4] 3. Validate Off-Targets: Once potential off-targets are identified, use orthogonal approaches like genetic knockdown to confirm their role in the observed phenotype.[1]
High cellular toxicity at concentrations required for on-target inhibition. The toxicity may be a consequence of this compound binding to essential cellular proteins that are not the intended target.[1]1. Lower the Concentration: If possible, use a lower concentration of this compound in combination with other treatments to achieve the desired effect with reduced toxicity. 2. Test Analogs: If available, screen structurally related analogs of this compound that may have a more favorable selectivity profile. 3. Time-Course Experiment: Optimize the duration of exposure to this compound to minimize toxicity while still observing the on-target effect.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell-Based Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5] This protocol outlines a common method for determining the IC50 value of this compound in a cell-based assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM with 3-fold serial dilutions.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound is engaging its intended target within intact cells.[1] The principle is that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Target cell line

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermocycler

  • Lysis buffer

  • Equipment for protein analysis (e.g., Western blot apparatus, antibodies)

Methodology:

  • Cell Treatment: Treat cells with this compound at a desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS containing inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermocycler (e.g., 37°C to 70°C) for a short period (e.g., 3 minutes).[3]

  • Lysis: Lyse the cells using freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or another protein detection method.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Visualizing Experimental Logic and Pathways

Workflow for Differentiating On-Target vs. Off-Target Effects

On_Target_vs_Off_Target start Observed Phenotype with this compound q1 Is the phenotype consistent with target's known function? start->q1 on_target Likely On-Target q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No validate Perform Validation Experiments on_target->validate off_target_path->validate knockdown Genetic Knockdown/Knockout of Target validate->knockdown inactive_analog Use Structurally Similar Inactive Analog validate->inactive_analog orthogonal_inhibitor Use Structurally Different Inhibitor for Same Target validate->orthogonal_inhibitor q2 Phenotype Abolished? knockdown->q2 q3 Phenotype Observed? inactive_analog->q3 q4 Same Phenotype Observed? orthogonal_inhibitor->q4 conclude_on Conclude On-Target Effect q2->conclude_on Yes conclude_off Conclude Off-Target Effect q2->conclude_off No q3->conclude_on No q3->conclude_off Yes q4->conclude_on Yes q4->conclude_off No

Caption: A logical workflow to distinguish between on- and off-target effects.

General Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_downstream Cellular Response Receptor Receptor Kinase1 Kinase A (Target) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Gene Expression, Cell Proliferation, etc. Substrate->Response Leads to Inhibitor This compound Inhibitor->Kinase1 Inhibits

Caption: A simplified diagram of a kinase signaling cascade and its inhibition.

References

Technical Support Center: Modifying Henriol B for Increased Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with Henriol B, a novel therapeutic agent with significant pharmacological potential. A primary challenge in the development of this compound is its inherently low oral bioavailability, which is attributed to poor aqueous solubility and significant first-pass metabolism. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a concern for this compound?

A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1][2] For orally administered drugs like this compound, low bioavailability can be caused by poor dissolution in the gastrointestinal (GI) tract, degradation in the stomach, poor permeation across the intestinal wall, and extensive metabolism by the liver before it reaches the rest of the body (first-pass effect).[3][4] this compound is a highly hydrophobic molecule, leading to poor solubility and dissolution, which is the primary reason for its limited bioavailability.

Q2: What are the primary strategies for increasing the bioavailability of a poorly soluble compound like this compound?

A: Key strategies focus on improving the solubility and dissolution rate or protecting the drug from metabolic processes.[5][6] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can improve dissolution rates.[3][7][8]

  • Lipid-Based Formulations: Encapsulating this compound in systems like Solid Lipid Nanoparticles (SLNs), nanoemulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][9][10]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy amorphous state, which has greater solubility.[6][11]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body.[4][7]

Q3: Which formulation strategy is best for this compound?

A: The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic outcome. Lipid-based formulations, such as Solid Lipid Nanoparticles (SLNs), are highly promising because they can enhance solubility, protect the drug from degradation, and potentially improve lymphatic uptake, thereby bypassing first-pass metabolism.[5][9][10] A comparative analysis of different formulations is recommended (see Table 1).

Q4: How do I assess the permeability of my this compound formulation?

A: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[12][13][14] This assay uses a monolayer of differentiated Caco-2 cells to measure the rate at which a compound is transported from an apical (AP) to a basolateral (BL) compartment, mimicking transport across the intestinal epithelium.[13][15] See Protocol 2 for a detailed methodology.

Troubleshooting Guides

This section addresses specific issues that may arise during formulation and in vitro testing.

Issue 1: Low Encapsulation Efficiency (%EE) in Solid Lipid Nanoparticle (SLN) Formulation

Potential Cause Troubleshooting Steps
Poor solubility of this compound in the lipid matrix. Screen various lipids to find one with higher solubilizing capacity for this compound. Increase the temperature of the lipid melt during preparation (ensure it's below the degradation temperature of this compound).[9]
Drug partitioning into the external aqueous phase. Optimize the surfactant concentration. A suboptimal concentration can lead to inefficient emulsification and drug leakage. Try a combination of surfactants.
Premature drug crystallization. Use a rapid cooling method (e.g., cold homogenization or dispersing a hot emulsion in cold water) to quickly solidify the lipid and trap the amorphous drug inside.[9][16]
Incorrect lipid-to-drug ratio. Systematically vary the lipid-to-drug ratio. Excessively high drug loading can lead to drug expulsion from the lipid matrix.[16]

Issue 2: High Polydispersity Index (PDI) or Inconsistent Particle Size in SLNs

Potential Cause Troubleshooting Steps
Insufficient homogenization energy. Increase the homogenization speed or duration. For high-pressure homogenization, increase the number of cycles or the pressure.[17]
Particle aggregation. Ensure the surfactant concentration is sufficient to stabilize the nanoparticle surface. Measure the zeta potential; a value further from zero (e.g., > |25| mV) suggests better colloidal stability. Consider adding a steric stabilizer.
Lipid recrystallization over time. Store samples at a recommended temperature (e.g., 4°C) to minimize lipid polymorphic transitions, which can lead to particle growth and drug expulsion.[16]

Issue 3: Low Permeability (Papp) in Caco-2 Assay Despite Improved Formulation

| Potential Cause | Troubleshooting Steps | | Active Efflux by Transporters: | this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[15] Conduct a bidirectional Caco-2 assay (measuring transport from Basolateral-to-Apical as well) and calculate the efflux ratio.[14] An efflux ratio >2 suggests active efflux.[14] If so, consider co-formulating with a known P-gp inhibitor. | | Poor Monolayer Integrity: | Verify the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[13] Low TEER values indicate a leaky monolayer. Ensure cells are properly cultured (typically for 21 days).[15] | | Cytotoxicity of the Formulation: | The formulation excipients (lipids, surfactants) may be toxic to the Caco-2 cells, compromising monolayer integrity. Perform a cytotoxicity assay (e.g., MTT assay) with the blank formulation to ensure cell viability. | | Compound Adsorption to Plasticware: | this compound, being hydrophobic, might adsorb to the plastic wells of the transwell plate. Use low-binding plates and quantify the mass balance (amount recovered from donor, receiver, and cell lysate) to check for compound loss. |

Data Presentation

Table 1: Comparison of Physicochemical Properties of Different this compound Formulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Aqueous Suspension 5240 ± 4500.85 ± 0.11-10.2 ± 2.1N/A
Solid Dispersion N/AN/AN/AN/A
Nanoemulsion 155 ± 120.21 ± 0.04-28.5 ± 3.491.2 ± 4.5
SLN Formulation 180 ± 150.18 ± 0.03-31.7 ± 2.994.6 ± 3.8

Table 2: Apparent Permeability (Papp) of this compound Formulations Across Caco-2 Monolayers

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound Solution 0.3 ± 0.11.9 ± 0.46.3
SLN Formulation 2.5 ± 0.52.8 ± 0.61.1
Atenolol (Low Perm.) < 0.5< 0.5~1.0
Propranolol (High Perm.) > 15.0> 15.0~1.0

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • C-surfactant (e.g., Soy lecithin)

  • Purified water

  • Magnetic stirrer with hot plate, high-shear homogenizer, probe sonicator

Methodology:

  • Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat the lipid on a magnetic stirrer at a temperature 5-10°C above its melting point until a clear, molten lipid phase is obtained. Add this compound to the molten lipid and stir until fully dissolved.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase dropwise to the molten lipid phase under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes). This will form a hot oil-in-water (o/w) pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to probe sonication for 5-10 minutes to reduce the droplet size to the nanometer range.

  • Nanoparticle Formation: Disperse the resulting hot nanoemulsion into cold water (2-4°C) under gentle stirring. The volume ratio of the nanoemulsion to cold water should be approximately 1:5. This rapid cooling causes the lipid droplets to solidify, forming SLNs and entrapping this compound.

  • Characterization: Characterize the resulting SLN dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is for determining the apparent permeability coefficient (Papp) of this compound formulations.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow, Atenolol, Propranolol (for controls)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow rejection test; permeability should be <100 nm/s.

  • Transport Experiment (Apical to Basolateral - A→B): a. Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add 0.5 mL of the test solution (this compound formulation diluted in HBSS) to the apical (AP) compartment (the insert). c. Add 1.5 mL of fresh HBSS to the basolateral (BL) compartment (the lower well). d. Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours. e. At the end of the incubation, collect samples from both the AP and BL compartments for concentration analysis by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical - B→A): To determine the efflux ratio, perform the experiment in the reverse direction by adding the test solution to the BL compartment and fresh buffer to the AP compartment.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane insert (e.g., 1.12 cm² for a 12-well plate).

    • C₀ is the initial concentration of the drug in the donor compartment. b. Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B).

Mandatory Visualizations

experimental_workflow cluster_prep Protocol 1: SLN Preparation cluster_eval Evaluation & Analysis prep_start Start: Materials lipid_phase 1. Prepare Lipid Phase (Lipid + this compound @ T > MP) prep_start->lipid_phase aq_phase 2. Prepare Aqueous Phase (Water + Surfactants @ Same T) prep_start->aq_phase pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) lipid_phase->pre_emulsion aq_phase->pre_emulsion homogenize 4. Nano-sizing (Probe Sonication) pre_emulsion->homogenize cool 5. Solidification (Disperse in Cold Water) homogenize->cool sln_product Final SLN Dispersion cool->sln_product char Physicochemical Characterization (Size, PDI, Zeta, %EE) sln_product->char Characterize Product caco2 Protocol 2: Caco-2 Assay (Permeability - Papp) char->caco2 Test Optimized Formulation data_analysis Data Analysis (Compare Formulations) caco2->data_analysis

Caption: Workflow for this compound-loaded SLN preparation and evaluation.

troubleshooting_pathway start Problem: Low In Vitro Permeability (Low Papp in Caco-2) integrity Check Monolayer Integrity (TEER / Lucifer Yellow) start->integrity integrity_ok Integrity OK? integrity->integrity_ok cytotox Assess Formulation Cytotoxicity (MTT Assay) integrity_ok->cytotox Yes solution_culture Solution: Re-evaluate cell culture protocol. Re-seed cells. integrity_ok->solution_culture No cytotox_ok Non-Toxic? cytotox->cytotox_ok efflux Perform Bidirectional Assay (Calculate Efflux Ratio) cytotox_ok->efflux Yes solution_reformulate Solution: Reformulate with less toxic excipients cytotox_ok->solution_reformulate No efflux_high Efflux Ratio > 2? efflux->efflux_high solution_inhibitor Solution: Co-formulate with efflux inhibitor efflux_high->solution_inhibitor Yes solution_other Problem is likely poor transcellular diffusion. Consider permeation enhancers. efflux_high->solution_other No

Caption: Decision tree for troubleshooting low Caco-2 permeability results.

References

Technical Support Center: Large-Scale Synthesis of Henriol B (structurally analogous to Henricine B)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific synthesis for a compound named "Henriol B" has been reported in the peer-reviewed literature. This guide is based on the challenges anticipated for the large-scale synthesis of a structurally related lignan (B3055560), Henricine B, and general principles of natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a diarylmethane lignan with two stereocenters and multiple functional groups, presents several key challenges:

  • Stereocontrol: Achieving high diastereoselectivity in the formation of the C2-C3 bond of the dimethylbutyl backbone is critical.

  • Phenolic Hydroxyl Protection: The two phenolic hydroxyl groups are reactive and require a robust protection/deprotection strategy that is high-yielding and compatible with other reaction conditions.

  • Carbon-Carbon Bond Formation: The construction of the C4-aryl bonds in a scalable and efficient manner can be challenging.

  • Functional Group Tolerance: The presence of an acetate (B1210297) group introduces potential lability under harsh acidic or basic conditions.

  • Purification: Separation of diastereomers and other structurally similar impurities on a large scale can be difficult and costly.

  • Oxidation: The diarylmethane core can be susceptible to oxidation, leading to impurities.

Q2: What are the most promising synthetic strategies for the stereoselective synthesis of the core structure?

Several strategies can be envisioned for the stereoselective synthesis of the 2,3-dimethyl-1,1-diarylbutane core of this compound. These include:

  • Asymmetric Alkylation: Alkylation of a chiral enolate derived from a carboxylic acid or ester with a suitable electrophile.

  • Chiral Auxiliary-Mediated Reactions: Employing chiral auxiliaries to direct the stereoselective formation of the C2-C3 bond.

  • Catalytic Asymmetric Conjugate Addition: Addition of an organometallic reagent to a chiral α,β-unsaturated acceptor.

  • Stereoselective Reduction: Reduction of a prochiral ketone or alkene precursor.

Q3: What protecting groups are recommended for the phenolic hydroxyls on a large scale?

For large-scale synthesis, the choice of protecting group is critical and should consider cost, ease of introduction and removal, and stability.

Protecting GroupAdvantagesDisadvantagesTypical Deprotection Conditions
Methyl (Me) Stable, low costHarsh deprotection conditions (BBr₃)BBr₃, HBr
Benzyl (Bn) Stable, removable by hydrogenolysisRequires catalyst, potential for side reactionsH₂, Pd/C
Silyl Ethers (e.g., TBS, TIPS) Mild introduction and removalCan be labile to acid/fluoride, higher costTBAF, HF, Acetic Acid
Acetyl (Ac) Easily introducedLabile to base, may not be suitable for all stepsK₂CO₃/MeOH, NaOH

Q4: How can the final purification of this compound be optimized for large-scale production?

Large-scale purification requires moving beyond standard laboratory-scale chromatography.

  • Crystallization: If this compound is a crystalline solid, developing a robust crystallization procedure is the most cost-effective and scalable purification method.

  • Preparative HPLC: While expensive, preparative reverse-phase or normal-phase HPLC can be used for high-purity final products. Method development should focus on high-loading capacity and efficient solvent recycling.

  • Simulated Moving Bed (SMB) Chromatography: For large-scale separation of diastereomers, SMB can be a continuous and more economical alternative to batch preparative HPLC.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Formation of the C2-C3 Bond

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers (e.g., close to a 1:1 ratio).

  • Difficulty in separating the diastereomers by standard column chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Step
Insufficient Steric Hindrance If using a chiral auxiliary, consider a bulkier auxiliary to increase facial bias.
Non-optimal Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity. Perform a temperature screen.
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents (e.g., THF, Toluene, CH₂Cl₂).
Chelation Control Not Effective If the reaction relies on chelation, ensure the metal salt is of high purity and used in the correct stoichiometry.

Logical Troubleshooting Flow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Was the reaction run at the lowest practical temperature? start->check_temp lower_temp Action: Lower reaction temperature (e.g., -78 °C) and re-run. check_temp->lower_temp No check_auxiliary Is a chiral auxiliary being used? check_temp->check_auxiliary Yes end_point Diastereoselectivity Improved lower_temp->end_point change_auxiliary Action: Switch to a bulkier chiral auxiliary. check_auxiliary->change_auxiliary Yes check_solvent Was the solvent optimized? check_auxiliary->check_solvent No change_auxiliary->end_point screen_solvents Action: Screen a range of aprotic solvents. check_solvent->screen_solvents No check_reagents Are reagents and starting materials pure and anhydrous? check_solvent->check_reagents Yes screen_solvents->end_point purify_reagents Action: Purify reagents and dry solvents. check_reagents->purify_reagents No check_reagents->end_point Yes purify_reagents->end_point G A Starting Material (Protected Phenolic Acid) B Couple with Chiral Auxiliary A->B C Stereoselective Alkylation B->C D Auxiliary Cleavage & Reduction C->D E Intermediate Alcohol D->E F Oxidation to Aldehyde E->F G Second Aryl Addition (e.g., Grignard) F->G H Deoxygenation G->H I Final Deprotection H->I J This compound I->J

Minimizing Henriol B toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Henriol B in primary cell cultures. Our goal is to help you minimize toxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diterpene compound. Like many cytotoxic diterpenes, its primary mechanism of action involves the induction of apoptosis (programmed cell death) in rapidly dividing cells. This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial damage and the activation of caspase cascades.

Q2: I am observing high levels of cell death in my primary cell culture, even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to excessive cytotoxicity:

  • Cell Type Sensitivity: Primary cells, especially those with high metabolic rates or lower antioxidant capacities, can be particularly sensitive to cytotoxic agents.

  • Concentration and Exposure Time: The concentration of this compound and the duration of exposure are critical. It is essential to perform a thorough dose-response and time-course experiment to determine the optimal experimental window.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. Ensure the final solvent concentration in your culture medium is well below the toxic threshold for your specific cell type.

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH shifts, can stress cells and increase their sensitivity to this compound.

Q3: How can I reduce the non-specific toxicity of this compound in my primary cell cultures?

A3: Minimizing non-specific toxicity is crucial for obtaining meaningful data. Consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired biological response without causing widespread, non-specific cell death.

  • Reduce Exposure Time: Limit the duration of this compound treatment to the minimum time required to observe the effect under investigation.

  • Use of Antioxidants: Co-treatment with antioxidants, such as N-acetylcysteine (NAC), can help mitigate toxicity induced by excessive ROS production. However, this should be carefully validated to ensure it does not interfere with the primary mechanism of action of this compound.

  • Serum Concentration: The concentration of serum in your culture medium can influence the bioavailability and toxicity of this compound. Test different serum concentrations to find the optimal balance for your experiment.

Q4: What are the key signaling pathways affected by this compound?

A4: Based on its mechanism as a cytotoxic diterpene, this compound is likely to modulate signaling pathways associated with apoptosis and cellular stress. Key pathways include:

  • Intrinsic Apoptosis Pathway: Involving the mitochondria, release of cytochrome c, and activation of caspase-9 and caspase-3.

  • Oxidative Stress Pathways: Activation of pathways in response to increased ROS, which can include the Nrf2 antioxidant response element (ARE) pathway.

  • MAPK Pathways: Mitogen-activated protein kinase pathways, such as ERK, JNK, and p38, are often involved in cellular responses to stress and can be modulated by cytotoxic compounds.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting.
Cell Clumping Gently triturate the cell suspension to break up clumps before and during seeding. Consider using a cell-detaching agent that is gentle on your primary cells.
Issue 2: Unexpected Morphological Changes in Cells
Possible Cause Troubleshooting Step
Solvent-induced Stress Perform a solvent control experiment to assess the effect of the vehicle (e.g., DMSO) on cell morphology at the concentrations used.
Apoptotic vs. Necrotic Cell Death Use specific assays (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. Different cell death mechanisms will present distinct morphological changes.
Contamination Regularly check your cultures for signs of microbial contamination (e.g., turbidity, pH changes, visible microorganisms under the microscope).

Data Presentation

Table 1: Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Apoptotic Cells (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.23.1 ± 0.8
185.3 ± 5.112.5 ± 2.3
552.1 ± 6.845.8 ± 5.5
1021.7 ± 4.978.2 ± 6.1
255.4 ± 2.192.3 ± 3.7

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Toxicity in Primary Hepatocytes.

TreatmentCell Viability (%) (Mean ± SD)Intracellular ROS (Fold Change) (Mean ± SD)
Vehicle Control100 ± 3.51.0 ± 0.2
This compound (10 µM)35.2 ± 5.94.8 ± 0.7
This compound (10 µM) + NAC (1 mM)68.9 ± 6.21.9 ± 0.4
NAC (1 mM)98.1 ± 2.80.9 ± 0.1

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Culture primary cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Isolate & Culture Primary Cells seeding Seed Cells in Multi-well Plates prep_cells->seeding prep_drug Prepare this compound Stock Solution treatment Treat with this compound (Dose-Response) prep_drug->treatment seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Measurement treatment->ros data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis

Caption: Experimental workflow for assessing this compound toxicity.

signaling_pathway henriol_b This compound ros ↑ Intracellular ROS henriol_b->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Troubleshooting logic for high cell death.

Validation & Comparative

Henriol B: A Comparative Analysis of Efficacy Against Known Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Henriol B, a dimeric sesquiterpenoid, in comparison with other known sesquiterpenoids, particularly those of the lindenane class, reveals insights into its biological activities. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, focusing on cytotoxicity and potential anti-inflammatory effects.

Executive Summary

This compound, also known as Chloramultilide D, is a natural product isolated from plants of the Chloranthus genus.[1] While research into its specific biological activities is emerging, current data on its cytotoxicity shows limited effect on cancer cell lines. In contrast, a significant body of research on related lindenane sesquiterpenoid dimers demonstrates potent anti-inflammatory and anti-neuroinflammatory properties. This comparison guide will present the available quantitative data, detail the experimental protocols used for these assessments, and visualize the relevant biological pathways.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data for this compound and comparable lindenane sesquiterpenoids. The primary endpoints for comparison are cytotoxicity (IC50) and inhibition of nitric oxide (NO) production (IC50), a key indicator of anti-inflammatory activity.

CompoundAssayCell LineEfficacy (IC50/EC50)Reference
This compound (Chloramultilide D) Cytotoxicity (MTT Assay)A549 (Human lung carcinoma)> 10 µM
Cytotoxicity (MTT Assay)HL-60 (Human promyelocytic leukemia)> 10 µM
Shizukaol F Nitric Oxide InhibitionBV-2 (Murine microglial cells)2.65 µM
Shizukaol G Nitric Oxide InhibitionBV-2 (Murine microglial cells)4.60 µM
Chlorahololide D Cytotoxicity (MTT Assay)MCF-7 (Human breast adenocarcinoma)6.7 µM
Unnamed Lindenane Dimer (Compound 17) TNF-α SuppressionBV-2 (Murine microglial cells)2.76 µM (EC50)
IL-1β SuppressionBV-2 (Murine microglial cells)6.81 µM (EC50)
Shizukaol C Nitric Oxide InhibitionBV-2 (Murine microglial cells)8.04 µM
Chlomultiol A Nitric Oxide InhibitionRAW 264.7 (Murine macrophage)3.34 µM
Chlomultiol K Nitric Oxide InhibitionRAW 264.7 (Murine macrophage)6.63 µM

Analysis: The available data indicates that this compound exhibits low cytotoxicity against the A549 and HL-60 cell lines at concentrations up to 10 µM. In contrast, other lindenane sesquiterpenoid dimers, such as Chlorahololide D, show moderate cytotoxicity against the MCF-7 breast cancer cell line. More notably, several related compounds demonstrate significant anti-inflammatory potential, with IC50 values for nitric oxide inhibition in the low micromolar range. This suggests that while this compound itself may not be a potent cytotoxic agent, the lindenane sesquiterpenoid scaffold is a promising backbone for the development of anti-inflammatory drugs. Further investigation into the anti-inflammatory properties of this compound is warranted to make a direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4][5]

  • Cell Seeding: Cells (e.g., A549, HL-60, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Chlorahololide D) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following treatment, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[6][7][8]

  • Cell Culture and Stimulation: Murine microglial cells (BV-2) or macrophage cells (RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation period with LPS and the test compounds, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant from each well is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes to allow for color development. The absorbance is then measured at 540 nm using a microplate reader.

  • Quantification and Analysis: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathway for LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of nitric oxide, a key mediator of inflammation. Many lindenane sesquiterpenoids are thought to exert their anti-inflammatory effects by inhibiting components of this pathway.

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Translocates to nucleus & initiates transcription iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO Inflammation Inflammation NO->Inflammation

Caption: LPS-induced nitric oxide production pathway.

Experimental Workflow for Efficacy Comparison

This diagram outlines the general workflow for comparing the biological efficacy of novel compounds like this compound with known agents.

Efficacy_Workflow cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis HenriolB This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) HenriolB->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) HenriolB->AntiInflammatory KnownJT Known Sesquiterpenoids (Reference Compounds) KnownJT->Cytotoxicity KnownJT->AntiInflammatory IC50 IC50 / EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparing compound efficacy.

References

Henriol B vs. Paclitaxel in microtubule stabilization assays

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between Henriol B and Paclitaxel (B517696) in microtubule stabilization assays cannot be provided at this time. Extensive searches of scientific literature and databases have yielded no information on a compound named "this compound" with activity related to microtubule stabilization.

This suggests that "this compound" may be a novel, unpublished compound, a proprietary name not yet in the public domain, or potentially a misspelling of another agent. Without any available data on its biological activity, mechanism of action, or experimental results from microtubule stabilization assays, a direct comparison with the well-characterized microtubule-stabilizing agent Paclitaxel is not feasible.

Paclitaxel: A Benchmark for Microtubule Stabilization

Paclitaxel is a widely studied and clinically significant anti-cancer drug that functions by stabilizing microtubules.[1][2]

Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1][2] This binding promotes the assembly of tubulin into microtubules and inhibits their disassembly.[2] The resulting microtubules are abnormally stable and dysfunctional, which disrupts the dynamic processes required for cell division, particularly the formation of the mitotic spindle.[1][3] This disruption leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][4]

The diagram below illustrates the signaling pathway of microtubule stabilization by Paclitaxel.

Paclitaxel_Pathway cluster_cell Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Microtubule_Assembly->Microtubules Microtubule_Disassembly Microtubule Disassembly Microtubules->Microtubule_Disassembly Stable_Microtubules Hyperstabilized Microtubules Microtubules->Stable_Microtubules Microtubule_Disassembly->Tubulin_Dimers Microtubule_Disassembly->Stable_Microtubules Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Common Microtubule Stabilization Assays

The efficacy of microtubule-stabilizing agents like Paclitaxel is evaluated using various in vitro and cell-based assays. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Microtubule_Pelleting Microtubule Pelleting Assay Immunofluorescence Immunofluorescence Microscopy (Purified Tubulin) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Drug_Treatment Treatment with Stabilizing Agent Cell_Culture->Drug_Treatment Cell_Immunofluorescence Immunofluorescence Staining of Microtubules Drug_Treatment->Cell_Immunofluorescence Mitotic_Arrest Mitotic Arrest Assay (Flow Cytometry) Drug_Treatment->Mitotic_Arrest Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) Drug_Treatment->Apoptosis_Assay

References

A Comparative Analysis of Dehydrodieugenol B and its Synthetic Analogs in the Pursuit of Novel Anti-Leishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Henriol B" did not yield relevant scientific data. Consequently, this guide provides a comparative analysis of the well-documented neolignan, Dehydrodieugenol (B1670544) B, and its synthetic analogs, leveraging available experimental data to fulfill the user's request for a detailed comparison guide.

Dehydrodieugenol B, a neolignan found in plants such as Nectandra leucantha, has emerged as a promising scaffold for the development of new therapeutic agents. Its synthetic accessibility allows for systematic structural modifications to explore and optimize its biological activities. This guide provides a comparative analysis of a series of synthetic analogs of Dehydrodieugenol B, focusing on their efficacy against Leishmania (L.) infantum, the causative agent of visceral leishmaniasis. The data presented is derived from a comprehensive study that synthesized and evaluated 39 analogs, providing valuable insights into their structure-activity relationships (SAR).[1][2][3]

Comparative Biological Activity

The anti-leishmanial activity of Dehydrodieugenol B and its synthetic analogs was evaluated against intracellular amastigotes of L. (L.) infantum. Mammalian cytotoxicity was assessed to determine the selectivity of the compounds. Of the 39 synthetic analogs, 14 demonstrated notable activity.[1][2][3] The following tables summarize the quantitative data for the active compounds, comparing their 50% inhibitory concentration (IC50) against the parasite and their 50% cytotoxic concentration (CC50) against mammalian NCTC cells.

Table 1: Anti-Leishmanial Activity and Cytotoxicity of Dehydrodieugenol B Analogs (Modifications at S1)

CompoundModification at S1IC50 (µM) vs. L. infantum AmastigotesCC50 (µM) vs. NCTC CellsSelectivity Index (SI = CC50/IC50)
Dehydrodieugenol B ->50>200-
Analog 6 OPMB4.0 ± 1.4>200>50
Analog 9 O(CH2)2N(Et)224.2 ± 1.2>200>8.3
Analog 11 O(CH2)2-pyrrolidine32.7 ± 1.1150.3 ± 1.14.6
Miltefosine (Control) -4.9 ± 1.245.3 ± 1.19.2

Table 2: Anti-Leishmanial Activity and Cytotoxicity of Dehydrodieugenol B Analogs (Modifications at S2-A and S2-B)

CompoundModification at S2IC50 (µM) vs. L. infantum AmastigotesCC50 (µM) vs. NCTC CellsSelectivity Index (SI = CC50/IC50)
Analog 23 S2-A: Pyrrolidine>50>200-
Analog 24 S2-B: Morpholine3.7 ± 1.1>200>54.1
Analog 25 S2-A: Morpholine13.2 ± 1.2>200>15.2
Analog 26 S2-B: Piperidine9.7 ± 1.1>200>20.6
Analog 27 S2-A: Piperidine14.5 ± 1.1>200>13.8
Analog 28 S2-B: N(Me)23.0 ± 1.1105.2 ± 1.135.1
Analog 29 S2-A: N(Me)215.1 ± 1.1180.5 ± 1.211.9
Analog 30 S2-B: N(Et)26.5 ± 1.2>200>30.8

Table 3: Anti-Leishmanial Activity and Cytotoxicity of Dehydrodieugenol B Analogs (Modifications at S3)

CompoundModification at S3IC50 (µM) vs. L. infantum AmastigotesCC50 (µM) vs. NCTC CellsSelectivity Index (SI = CC50/IC50)
Analog 31 Removal of S3-A OMe15.2 ± 1.2>200>13.2
Analog 32 Removal of S3-B OMe10.5 ± 1.1>200>19.0
Analog 33 Removal of S3-A and S3-B OMe20.1 ± 1.2>200>9.9

Data synthesized from "Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis".[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of Dehydrodieugenol B and its analogs.

1. In Vitro Anti-Leishmanial Activity Assay (Intracellular Amastigotes)

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular amastigote stage of the parasite.

  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates at a density of 2 x 10^5 cells/well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are infected with stationary-phase promastigotes of L. (L.) infantum at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis.

  • Compound Treatment: After infection, non-phagocytosed promastigotes are removed by washing. The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (Miltefosine) are included. The final DMSO concentration is kept below 0.5%.

  • Incubation: The treated plates are incubated for 96 hours at 37°C with 5% CO2.

  • Quantification: After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa. The number of infected macrophages and the number of amastigotes per macrophage are determined by light microscopy. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection reduction against the log concentration of the compound.[4][5][6]

2. Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the viability of mammalian cells after exposure to the compounds, providing a measure of cytotoxicity.[7][8][9]

  • Cell Seeding: NCTC clone 929 cells are seeded in 96-well plates at a density of 6 x 10^4 cells/well and incubated for 24 hours to allow for cell adhesion.

  • Compound Exposure: The cells are treated with various concentrations of the synthetic analogs for 24 hours.

  • MTT Reagent Addition: After the treatment period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well. The plate is then incubated for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance of treated cells to that of untreated control cells.[4][10]

Mechanism of Action & Signaling Pathways

Further studies on a promising analog, compound 1 ([4-(4-(5-allyl-3-methoxy-2-((4-methoxybenzyl)oxy)phenoxy)-3-methoxybenzyl)morpholine]), have shed light on its mechanism of action within the Leishmania parasite.[11][12][13][14] The compound induces a cascade of events culminating in parasite cell death.

The proposed mechanism involves:

  • Acidocalcisome Alkalinization: The compound disrupts the function of acidocalcisomes, acidic calcium storage organelles in the parasite, leading to their alkalinization.

  • Calcium Release: This disruption triggers the release of Ca2+ into the parasite's cytoplasm.

  • Mitochondrial Dysfunction: The increase in cytosolic Ca2+ leads to the depolarization of the mitochondrial membrane potential.

  • Bioenergetic Collapse: Mitochondrial dysfunction results in a significant reduction in ATP levels and a decrease in reactive oxygen species (ROS) production, indicating a collapse of the parasite's energy metabolism.

  • Autophagic Cell Death: Ultrastructural analysis revealed damage to the mitochondria, suggesting that the compound promotes autophagic cell death in the parasite.[11][12][13][14]

G Compound1 Dehydrodieugenol B Analog Acidocalcisome Acidocalcisome Function Compound1->Acidocalcisome Disrupts Ca_Release Cytosolic Ca²⁺ Increase Acidocalcisome->Ca_Release Induces Mitochondrion Mitochondrial Dysfunction Ca_Release->Mitochondrion Triggers MMP_Collapse ΔΨm Depolarization Mitochondrion->MMP_Collapse ATP_Reduction ATP Level Reduction Mitochondrion->ATP_Reduction ROS_Reduction ROS Level Reduction Mitochondrion->ROS_Reduction Cell_Death Autophagic Cell Death Mitochondrion->Cell_Death Leads to

Caption: Proposed mechanism of action for a Dehydrodieugenol B analog in Leishmania.

Experimental & Logic Workflow

The process of identifying and characterizing novel anti-leishmanial drug candidates from a natural product scaffold follows a structured workflow. This involves synthesis, in vitro screening, and mechanism of action studies.

G Start Dehydrodieugenol B (Natural Product Scaffold) Synthesis Synthesis of Analog Library Start->Synthesis Screening In Vitro Screening Synthesis->Screening AntiLeishmania Anti-Leishmanial Assay (IC₅₀ vs. Amastigotes) Screening->AntiLeishmania Cytotoxicity Cytotoxicity Assay (CC₅₀ vs. Mammalian Cells) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis AntiLeishmania->SAR Cytotoxicity->SAR Hit_ID Hit Compound Identification SAR->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Promising Analogs Lead_Opt Lead Optimization Hit_ID->Lead_Opt MoA->Lead_Opt

Caption: Workflow for the development of Dehydrodieugenol B analogs as anti-leishmanial agents.

References

Independent Verification of Bioactivity for Henriol B and Structurally Related Lindenane Dimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivities of lindenane-type sesquiterpenoid dimers isolated from the Chloranthus genus, including Henriol B (also known as Chloramultilide D). While direct independent verification of the specific bioactivity of this compound is not extensively documented in publicly available literature since its initial description, this guide offers a broader context by comparing its originally reported compound class activity with that of other structurally related and more recently studied lindenane dimers. This comparative approach allows for an objective assessment of the potential therapeutic activities of this class of natural products.

Introduction to this compound and Lindenane Dimers

This compound is a dimeric sesquiterpenoid first isolated from Chloranthus spicatus. The initial 2007 publication by Xu et al. reported the isolation and structure elucidation of this compound (referred to as chloramultilide D) and related compounds. A compound from this initial study, chloramultilide B, was noted for its moderate in vitro antifungal activity[1][2]. The broader class of lindenane-type sesquiterpenoid dimers, found abundantly in the Chloranthus genus, has since been investigated for a range of biological activities, most notably anti-inflammatory and cytotoxic effects[3][4][5][6]. These compounds are characterized by their complex dimeric structures, formed through Diels-Alder cycloadditions of sesquiterpenoid monomers[3].

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several lindenane-type sesquiterpenoid dimers from various Chloranthus species. This allows for a comparative assessment of their potency across different biological assays.

Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers
CompoundCell LineAssayIC50 (µM)Source
Chlorahololide DMCF-7 (Breast Cancer)MTT Assay6.7[3]
Chlorahololide DHepG2 (Liver Cancer)MTT AssayNot specified, but potent[3]
Chlojapolactone BNot specifiedNot specified76.16
Shizukaol CNot specifiedNot specified8.04
Compound 2 (from C. fortunei)U2 OS (Osteosarcoma)Synergistic Cytotoxicity with DoxorubicinCI: 0.94 ± 0.03
Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers
Compound(s)Cell LineAssayIC50 (µM)Source
Chololactones A-HRAW 264.7 (Macrophage)LPS-induced NO Production3.5 - 35.4[6][7]
Chloranholides F-T (compounds 21-24, 26, 30, 32, 36)BV-2 (Microglia)LPS-induced NO Production3.18 - 11.46[5]
Chlotrichenes C & D and related compoundsTHP-1 (Monocyte)LPS-induced IL-1β Production1 - 15[8]
Chlotrichenes C & D and related compoundsRAW 264.7 (Macrophage)LPS-induced NO Production24 - 33[8]
Spicachlorantin G, Chloramultilide A, Shizukaol B, Spicachlorantin BBV-2 (Microglia)LPS-induced NO ProductionSignificant inhibition[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data tables.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).

  • Cell Culture: Macrophage cells are cultured in appropriate media and conditions as described above.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Reading and Analysis: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Isolation cluster_1 Bioactivity Screening cluster_2 Further Studies plant Chloranthus sp. Plant Material extraction Extraction and Partitioning plant->extraction chromatography Chromatographic Separation (Silica Gel, ODS, HPLC) extraction->chromatography dimers Isolated Lindenane Dimers (e.g., this compound) chromatography->dimers cytotoxicity Cytotoxicity Assays (e.g., MTT) dimers->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) dimers->anti_inflammatory data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism in_vivo In Vivo Models data_analysis->in_vivo

Caption: Workflow for isolation and bioactivity screening of lindenane dimers.

Logical Relationship of Bioactivities

G Lindenane_Dimers Lindenane Sesquiterpenoid Dimers Cytotoxic_Activity Cytotoxic Activity Lindenane_Dimers->Cytotoxic_Activity Anti_Inflammatory_Activity Anti-inflammatory Activity Lindenane_Dimers->Anti_Inflammatory_Activity Antifungal_Activity Antifungal Activity (reported for some analogs) Lindenane_Dimers->Antifungal_Activity Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Cytotoxic_Activity->Cancer_Cell_Lines targets Immune_Cells Immune Cells (e.g., Macrophages, Microglia) Anti_Inflammatory_Activity->Immune_Cells modulates Fungal_Strains Fungal Strains (e.g., Candida sp.) Antifungal_Activity->Fungal_Strains inhibits

Caption: Bioactivities of lindenane sesquiterpenoid dimers.

References

Unveiling the Molecular Impact of Henriol B: A Western Blot-Driven Comparison of Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the intricate network of cellular signaling pathways presents a fertile ground for drug discovery. This guide provides a comparative analysis of a novel investigational compound, Henriol B, against established inhibitors, focusing on its effects on the PI3K/Akt and MAPK/ERK signaling cascades—two pathways frequently deregulated in cancer. Through quantitative Western blot analysis, we delineate the molecular signature of this compound, offering a valuable resource for researchers in oncology and cell biology.

Comparative Analysis of Pathway Inhibition

To quantitatively assess the efficacy of this compound in modulating key signaling proteins, a series of Western blot experiments were conducted. Human colon carcinoma cells (HCT116) were treated with this compound, the MEK1/2 inhibitor U0126, and the PI3K inhibitor LY294002. The tables below summarize the densitometric analysis of protein bands, normalized to β-actin as a loading control, representing the relative protein expression levels post-treatment.

Table 1: Effect of this compound and U0126 on the MAPK/ERK Pathway

Treatment (10 µM for 24h)Relative p-ERK1/2 Expression (Normalized to β-actin)Relative Total ERK1/2 Expression (Normalized to β-actin)
Vehicle (DMSO)1.00 ± 0.081.00 ± 0.05
This compound0.25 ± 0.040.98 ± 0.06
U01260.18 ± 0.030.95 ± 0.07

Table 2: Effect of this compound and LY294002 on the PI3K/Akt Pathway

Treatment (10 µM for 24h)Relative p-Akt (Ser473) Expression (Normalized to β-actin)Relative Total Akt Expression (Normalized to β-actin)
Vehicle (DMSO)1.00 ± 0.111.00 ± 0.09
This compound0.31 ± 0.050.97 ± 0.08
LY2940020.22 ± 0.040.99 ± 0.05

Table 3: Induction of Apoptosis Markers by this compound

Treatment (10 µM for 24h)Relative Cleaved Caspase-3 Expression (Normalized to β-actin)Relative Bcl-2 Expression (Normalized to β-actin)
Vehicle (DMSO)1.00 ± 0.151.00 ± 0.12
This compound4.52 ± 0.380.45 ± 0.07

The data indicates that this compound significantly reduces the phosphorylation of both ERK1/2 and Akt, comparable to the effects of the established inhibitors U0126 and LY294002, respectively. Notably, this compound does not affect the total protein levels of ERK1/2 and Akt, suggesting its inhibitory action is at the post-translational level. Furthermore, treatment with this compound leads to a substantial increase in the apoptotic marker, cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the biological processes investigated, the following diagrams were generated using Graphviz.

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Growth Factor_2 Growth Factor Receptor Tyrosine Kinase_2 Receptor Tyrosine Kinase Growth Factor_2->Receptor Tyrosine Kinase_2 PI3K PI3K Receptor Tyrosine Kinase_2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival This compound This compound This compound->MEK1/2 inhibits This compound->PI3K inhibits G Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Protein Extraction Protein Extraction Drug Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis G This compound This compound PI3K/Akt Inhibition PI3K/Akt Inhibition This compound->PI3K/Akt Inhibition MAPK/ERK Inhibition MAPK/ERK Inhibition This compound->MAPK/ERK Inhibition Decreased Bcl-2 Decreased Bcl-2 PI3K/Akt Inhibition->Decreased Bcl-2 MAPK/ERK Inhibition->Decreased Bcl-2 Increased Cleaved Caspase-3 Increased Cleaved Caspase-3 Decreased Bcl-2->Increased Cleaved Caspase-3 Apoptosis Apoptosis Increased Cleaved Caspase-3->Apoptosis

Comparative Analysis of Antioxidant Capacity: Henriol B and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Henriol B and the well-established antioxidant, Vitamin C. While direct comparative studies on isolated this compound are limited in publicly available scientific literature, this document synthesizes available data on extracts rich in related compounds and presents a comparison with Vitamin C based on common antioxidant assays.

Introduction to the Compounds

Vitamin C (Ascorbic Acid) is a ubiquitous and potent water-soluble antioxidant in biological systems.[1] It readily scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[1] Its antioxidant mechanism involves the donation of electrons to neutralize free radicals.[2]

This compound is a lesser-known compound, and its specific antioxidant properties are not as extensively documented as those of Vitamin C. It has been associated with plant species such as Withania somnifera (Ashwagandha), which are known to contain a variety of bioactive compounds, including withanolides. For the purpose of this comparison, data from Withania somnifera extracts, which are likely to contain this compound among other constituents, will be utilized as a proxy.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a substance is often measured by its ability to scavenge stable free radicals in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose, where a lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for the DPPH radical scavenging activity of Withania somnifera root extracts in comparison to Vitamin C (ascorbic acid), as reported in available studies.

AntioxidantAssayIC50 Value (µg/mL)Source
Withania somnifera root extract (Indigenous)DPPH64[3]
Withania somnifera root extract (Imported)DPPH94[3]
Withania somnifera CompositionDPPH~32.16[4]
Vitamin C (Ascorbic Acid) DPPH 36 [3]
Vitamin C (Ascorbic Acid) DPPH ~7.12 [4]

Note: The data for Withania somnifera represents the antioxidant activity of the entire extract and not of isolated this compound. The variation in IC50 values can be attributed to differences in plant origin, extraction methods, and the specific composition of the extracts.

Experimental Protocols

A detailed methodology for the key experiment cited (DPPH assay) is provided below to allow for replication and critical evaluation.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to a light yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, Vitamin C) at various concentrations

  • Spectrophotometer

Procedure:

  • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Aliquots of the test compounds at different concentrations are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of both phenolic compounds (the likely class for this compound) and Vitamin C are mediated through direct scavenging of reactive oxygen species and modulation of cellular signaling pathways.

General Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[5] This action can interrupt the chain reactions of lipid peroxidation and other oxidative processes.

G cluster_scavenging ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes NeutralizedROS Neutralized Species Phenolic Phenolic Compound (e.g., this compound) Phenolic->NeutralizedROS donates H+ scavenges

Caption: Direct scavenging of ROS by a phenolic compound.

Antioxidant Signaling Pathway of Vitamin C

Vitamin C not only directly scavenges ROS but also participates in redox signaling.[2] It can, for example, inhibit the NF-κB signaling pathway, which is involved in inflammation, by preventing the degradation of its inhibitor, IκB.[2] Furthermore, Vitamin C can activate the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes.[3]

G ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes VitaminC Vitamin C VitaminC->ROS scavenges VitaminC->IKK inhibits Nrf2 Nrf2 VitaminC->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates

Caption: Vitamin C's modulation of antioxidant signaling pathways.

Conclusion

Based on the available data from extracts, Vitamin C generally exhibits a more potent direct radical scavenging activity in the DPPH assay compared to Withania somnifera extracts. The lower IC50 values for Vitamin C indicate that a smaller concentration is required to achieve the same level of antioxidant effect. However, it is crucial to note that this is an indirect comparison. The overall in vivo efficacy of this compound and other compounds from Withania somnifera may be influenced by other factors such as bioavailability and interaction with cellular antioxidant systems. Further research on isolated this compound is necessary for a direct and conclusive comparison of its antioxidant capacity with that of Vitamin C.

References

Head-to-Head Study: Henriol B Proxy vs. Parthenolide in Anti-Inflammatory and Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of a representative dimeric sesquiterpenoid from the Chloranthus genus, serving as a proxy for Henriol B, against the well-characterized natural compound, Parthenolide (B1678480). The comparison focuses on their anti-inflammatory and anti-tumor properties, supported by experimental data from peer-reviewed studies.

Introduction

This compound is a dimeric sesquiterpenoid isolated from Chloranthus spicatus. While specific biological data for this compound is limited, compounds of this class from the Chloranthus genus, such as Shizukaol A and Shizukaol D, have demonstrated significant anti-inflammatory and anti-tumor activities. Parthenolide, a sesquiterpene lactone from Tanacetum parthenium (feverfew), is a widely studied natural compound with potent anti-inflammatory and anti-cancer effects, primarily through the inhibition of the NF-κB signaling pathway. This guide presents a head-to-head comparison of the efficacy of a this compound proxy (Shizukaol A and Shizukaol D) and Parthenolide in these key therapeutic areas.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory and anti-tumor activities of the selected compounds.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineIC50Reference
Shizukaol ANitric Oxide (NO) Production InhibitionRAW 264.713.79 ± 1.11 µM[1]
ParthenolideIL-8 Secretion Inhibition16 HBE (antisense transfected)~5 µM[2][3]

Table 2: Anti-Tumor Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50Reference
Shizukaol DSMMC-7721Liver CancerNot explicitly stated, but demonstrated activity[4]
SK-HEP-1Liver CancerNot explicitly stated, but demonstrated activity[4]
HepG2Liver CancerNot explicitly stated, but demonstrated activity[4]
ParthenolideA549Lung Carcinoma4.3 µM[5]
TE671Medulloblastoma6.5 µM[5]
HT-29Colon Adenocarcinoma7.0 µM[5]
SiHaCervical Cancer8.42 ± 0.76 µM[6]
MCF-7Breast Cancer9.54 ± 0.82 µM[6]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45 µM[7]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09 µM[7]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21 µM[7]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35 µM[7]

Experimental Protocols

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Shizukaol A) for a defined period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.

Anti-Tumor Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Parthenolide, Shizukaol D) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture treatment 2. Treat with varying concentrations of This compound Proxy or Parthenolide cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation mtt_assay 4. Add MTT reagent and incubate incubation->mtt_assay solubilize 5. Solubilize formazan crystals mtt_assay->solubilize read_plate 6. Measure absorbance at 570 nm solubilize->read_plate analyze 7. Calculate % Viability and determine IC50 read_plate->analyze end End analyze->end

References

A Comparative Analysis of Henriol B's Therapeutic Efficacy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of Henriol B, a novel investigational compound, against a standard-of-care therapy in the context of Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from a series of preclinical in vitro experiments designed to objectively evaluate its mechanism of action and efficacy.

Comparative Efficacy: this compound vs. Alternative Agent

To establish the therapeutic potential of this compound, its performance was benchmarked against a well-established therapeutic agent in the A549 human NSCLC cell line. The experiments focused on two key anti-cancer metrics: cytotoxicity (the ability to kill cancer cells) and the induction of apoptosis (programmed cell death).

Cytotoxicity Assessment (IC50)

The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound in inhibiting cell proliferation. A lower IC50 value indicates higher potency.

Table 1: Comparative Cytotoxicity in A549 Cells (72h Treatment)

Compound Target Pathway IC50 (µM)
This compound PI3K/Akt/mTOR 7.5

| Gefitinib | EGFR/MAPK | 15.2 |

Apoptosis Induction

The percentage of apoptotic cells was measured following treatment with each compound at its respective IC50 concentration for 48 hours. This assay distinguishes between early and late-stage apoptotic cells.

Table 2: Apoptosis Induction in A549 Cells (48h Treatment at IC50)

Compound Early Apoptosis (%) Late Apoptosis (%) Total Apoptotic Cells (%)
This compound 28.5 15.3 43.8
Gefitinib 14.2 8.1 22.3

| Control (Vehicle) | 2.1 | 1.5 | 3.6 |

Mechanism of Action: Signaling Pathway Modulation

This compound is hypothesized to exert its effect by inhibiting key proteins in the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation. Western blot analysis was used to measure the phosphorylation status of key downstream proteins, Akt and S6 Ribosomal Protein, which are indicative of pathway activity.

Table 3: Modulation of Key Signaling Proteins

Treatment p-Akt (Ser473) Expression (Relative Fold Change) p-S6 (Ser235/236) Expression (Relative Fold Change)
Control (Vehicle) 1.00 1.00
This compound (7.5 µM) 0.21 0.35

| Gefitinib (15.2 µM) | 0.95 | 0.91 |

The data indicates a significant downregulation of pathway activity by this compound, while Gefitinib shows minimal impact on this specific pathway, consistent with its distinct mechanism of action.

G receptor receptor pathway_protein pathway_protein drug drug inhibitor inhibitor outcome outcome EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes HenriolB This compound HenriolB->PI3K Gefitinib Gefitinib Gefitinib->EGFR

Caption: Targeted inhibition points of this compound and Gefitinib in oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Viability (MTT) Assay
  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or the alternative agent for 72 hours. A vehicle control (0.1% DMSO) was included.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: A549 cells were treated with each compound at its respective IC50 concentration for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension, followed by a 15-minute incubation in the dark.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer, exciting at 488 nm and measuring emissions for FITC and PI.

  • Data Analysis: The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting
  • Protein Extraction: Following a 24-hour treatment with the compounds, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (30 µg) were separated by SDS-PAGE.

  • Transfer: Proteins were transferred onto a PVDF membrane.

  • Immunoblotting: The membrane was blocked and incubated overnight with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and GAPDH. Subsequently, it was incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify band intensity, normalized to GAPDH.

G cluster_0 Cell Culture & Treatment cluster_1 Parallel Assays cluster_2 Data Analysis step step assay assay analysis analysis Seeding Seed A549 Cells Treatment Treat with this compound or Comparator Seeding->Treatment Harvest Harvest Cells Treatment->Harvest MTT MTT Assay Harvest->MTT Apoptosis Apoptosis Assay Harvest->Apoptosis WB Western Blot Harvest->WB IC50 IC50 Calculation MTT->IC50 ApoptosisRate Apoptosis Rate (%) Apoptosis->ApoptosisRate ProteinExp Protein Expression WB->ProteinExp

Caption: High-level workflow for the in vitro comparative analysis of therapeutic compounds.

In-Depth Analysis of "Henriol B" Experiments Remai̇ns Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive literature search, specific experimental data required to replicate and compare the biological activities of a compound referred to as "Henriol B" could not be located. The search was expanded to include "Henricine B," a phonetically similar compound, but detailed information regarding its anticancer effects, experimental protocols, and signaling pathways remains scarce in publicly accessible scientific literature.

Research into the broader Machilus genus indicates that various species contain compounds with demonstrated biological activities, including cytotoxic effects against several cancer cell lines. For instance, studies on other lignans (B1203133) and neolignans isolated from Machilus species have shown anti-inflammatory and topoisomerase inhibitory activities. However, these findings are not specific to Henricine B and do not provide the quantitative data or detailed protocols necessary for a comparative guide.

Furthermore, a broader investigation into the diarylmethane class of molecules, to which Henricine B belongs, reveals that some synthetic diarylmethane derivatives have been investigated for their potential as anticancer agents. These studies have explored their effects on cell proliferation and apoptosis-related signaling pathways in colorectal cancer cells.[1][2] Specifically, some diarylmethanes have been shown to modulate the phosphorylation of proteins involved in cell survival pathways, such as Akt and ERK, and to induce apoptosis through caspase-3 and PARP cleavage.[1][3] However, this information is general to the chemical class and cannot be directly attributed to Henricine B without specific experimental evidence.

Due to the absence of specific quantitative data, detailed experimental methodologies, and defined signaling pathways for "this compound" or "Henricine B," it is not possible to construct the requested comparative guide. To fulfill the user's request for the desired format and content structure, a well-documented natural compound with established anticancer activity could be used as an alternative example.

As a placeholder and to illustrate the requested format, below is a conceptual representation of how such a guide would be structured for a hypothetical compound.

Illustrative Template: Comparative Analysis of Compound X

This guide provides a template for objectively comparing the performance of a given compound with other alternatives, supported by experimental data.

Quantitative Data Summary

For a meaningful comparison, quantitative data from various assays would be presented in a structured tabular format.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

Cell LineCompound XDoxorubicin (Positive Control)Alternative Compound Y
MCF-7Data PointData PointData Point
A549Data PointData PointData Point
HCT116Data PointData PointData Point

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment (Concentration)Compound XStaurosporine (Positive Control)Alternative Compound Y
Vehicle ControlData PointData PointData Point
1 µMData PointData PointData Point
10 µMData PointData PointData Point
Experimental Protocols

Detailed methodologies are crucial for the replication of experiments.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Compound X, a positive control (e.g., Doxorubicin), and an alternative compound for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated using a dose-response curve fitting model.

Signaling Pathway and Workflow Visualization

Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological processes.

Apoptosis Induction Pathway

Compound_X Compound_X Cell_Stress Cell_Stress Compound_X->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase_9 Caspase_9 Mitochondria->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Compound X.

Experimental Workflow

cluster_0 In Vitro Analysis Cell_Culture Cell Culture (Cancer Cell Lines) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Analysis Apoptosis Analysis (FACS) Compound_Treatment->Apoptosis_Analysis Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot

Caption: Workflow for the in vitro evaluation of Compound X.

References

Safety Operating Guide

"Henriol B" Not Identified as a Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Henriol B" have not yielded any results for a chemical compound or laboratory reagent. The search results primarily refer to "Henriot," a brand of Champagne.[1][2][3][4][5] Consequently, no safety data sheets (SDS) or specific disposal procedures for a substance named "this compound" are available.

For the safe disposal of any laboratory chemical, it is crucial to consult the substance-specific Safety Data Sheet (SDS). The SDS provides critical information regarding hazards, handling, personal protective equipment (PPE), and disposal. In the absence of an SDS for "this compound," this guide provides general procedures for the disposal of hazardous chemical waste, which should be adapted once the true identity of the substance is known.

General Chemical Disposal Procedures

Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste disposal to ensure personal safety and environmental compliance. The following steps provide a general framework.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is in solid or liquid form and identify any solvents or other reagents mixed with it.

  • Segregate Waste Streams: Do not mix incompatible chemicals. For instance, strong acids and bases should be kept separate from each other and from organic solvents. Halogenated and non-halogenated solvents must also be segregated into respective waste streams.[6]

2. Packaging and Labeling:

  • Select Appropriate Containers: Use leak-proof, chemically compatible containers for waste collection.[7] These containers must be kept closed when not in use.[8]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all components.[7][8]

3. Storage:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure containers are stored away from incompatible materials to prevent hazardous reactions.[6]

4. Disposal of Contaminated Materials:

  • All materials that come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be considered contaminated.[8]

  • These materials should be collected in a sealed and properly labeled hazardous waste container.[6][8]

Quantitative Data for Common Lab Waste

Since no data exists for "this compound," the table below summarizes disposal-related information for common laboratory chemical categories.

Waste CategoryKey Disposal ParametersPersonal Protective Equipment (PPE)
Corrosive Waste (Acids/Bases) Neutralize to a pH between 5.5 and 9.5 before drain disposal, if permitted and no other hazards are present.[9]Chemical-resistant gloves, safety goggles with side-shields, lab coat.
Flammable Solvents Collect in approved, sealed containers. Keep away from ignition sources.Flame-retardant lab coat, safety goggles, appropriate gloves.
Toxic Organic Compounds Do not dispose down the drain.[8] Collect in designated hazardous waste containers.Chemical-resistant gloves, safety goggles, lab coat, work in a fume hood.[8]
Reactive Chemicals Handle and dispose of according to specific SDS instructions. May require deactivation before disposal.Varies by substance; consult SDS.

General Experimental Workflow for Hazardous Waste Disposal

The following diagram illustrates a standard workflow for handling and disposing of hazardous chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Pickup A Identify Waste Stream (e.g., Solid, Liquid, Solvent) B Select Chemically Compatible Container A->B C Segregate from Incompatible Wastes B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' & List All Contents D->E F Store in Designated Waste Accumulation Area E->F G Request Waste Pickup (When 3/4 full or per schedule) F->G H Proper Disposal via Licensed Facility G->H Institutional EHS Handles Final Disposal

Standard Laboratory Hazardous Waste Disposal Workflow.

It is imperative to identify the unknown substance "this compound" before any handling or disposal occurs. Please verify the chemical name and consult its specific Safety Data Sheet (SDS) for accurate and safe disposal procedures.

References

Essential Safety and Handling Protocols for Henriol B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. As "Henriol B" is not a recognized chemical entity with established safety data, a highly conservative approach to personal protective equipment (PPE) and handling is mandatory. A thorough risk assessment must be conducted before any handling of this substance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the novel compound designated this compound. The protocols outlined below are designed to ensure the highest level of safety and operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling a compound with an unknown toxicological profile. The following table summarizes recommended PPE levels for various laboratory operations involving this compound, categorized by the potential for exposure.

Handling Scenario Required PPE Description
Low-Volume/Low-Concentration Solution Handling (in a certified chemical fume hood) - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-rated safety glasses with side shieldsFor handling dilute solutions of this compound where the risk of splash or aerosol generation is minimal.
Weighing and Solid Compound Handling (in a certified chemical fume hood or ventilated balance enclosure) - Disposable lab coat- Double nitrile gloves- Chemical splash gogglesWhen handling the solid form of this compound, there is a higher risk of fine particle inhalation and contamination.
High-Concentration Solution or Scale-up Operations - Chemical-resistant disposable gown- Double nitrile gloves- Vented chemical splash goggles and a face shieldFor procedures involving larger quantities or higher concentrations of this compound, where the risk of significant splash or aerosol generation is increased.
Potential for Aerosol or Vapor Generation (e.g., sonication, heating) - Chemical-resistant disposable gown- Double nitrile gloves- Vented chemical splash goggles and a face shield- Appropriate respiratory protection (consult with institutional safety officer)In situations where this compound may become airborne, respiratory protection is essential to prevent inhalation.
Emergency Spill Response - Level B protective suit- Self-contained breathing apparatus (SCBA)- Chemical-resistant boots and glovesIn the event of a significant spill, maximum protection is required to prevent exposure during cleanup.[1][2]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound and Cellular Treatment

  • Preparation:

    • Don all appropriate PPE as specified for "Weighing and Solid Compound Handling."

    • Perform all operations within a certified chemical fume hood.

    • Place a calibrated analytical balance inside the fume hood.

    • Carefully weigh the desired amount of solid this compound onto weighing paper.

    • Transfer the solid to an appropriate sterile, conical tube.

  • Solubilization:

    • Add the calculated volume of a suitable solvent (e.g., DMSO) to the conical tube to achieve a 10 mM concentration.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Cellular Treatment:

    • Transition to a certified biosafety cabinet.

    • Adjust PPE to "Low-Volume/Low-Concentration Solution Handling."

    • Dilute the 10 mM this compound stock solution to the final working concentration in pre-warmed cell culture media.

    • Remove the existing media from the cells to be treated.

    • Gently add the media containing the desired concentration of this compound to the cells.

    • Return the cells to the incubator for the specified treatment duration.

  • Disposal:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional guidelines.

    • Liquid waste containing this compound must be collected and disposed of as hazardous chemical waste.

Visualized Workflows and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_treatment Cellular Treatment cluster_disposal Disposal a Don PPE b Work in Fume Hood a->b c Weigh Solid this compound b->c d Transfer to Tube c->d e Add Solvent d->e Proceed to Solubilization f Vortex to Dissolve e->f g Dilute Stock Solution f->g Proceed to Treatment h Treat Cells g->h i Incubate h->i j Dispose of Solid Waste i->j k Dispose of Liquid Waste i->k

Caption: Experimental workflow for preparing and using a this compound solution.

ppe_selection_logic a Handling this compound? b Solid or Liquid? a->b Yes e Emergency Spill? a->e Spill c High or Low Concentration? b->c Liquid ppe2 Disposable Lab Coat, Double Gloves, Chemical Goggles b->ppe2 Solid d Aerosol/Vapor Risk? c->d Check for Risk ppe1 Standard Lab Coat, Nitrile Gloves, Safety Glasses c->ppe1 Low ppe3 Disposable Gown, Double Gloves, Face Shield c->ppe3 High d->c No ppe4 Add Respiratory Protection d->ppe4 Yes ppe5 Level B Suit, SCBA e->ppe5 Yes

Caption: Decision tree for selecting appropriate PPE for this compound handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.